Fidaxomicin Crystalline
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H72Cl2O19 |
|---|---|
Molecular Weight |
1060.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12S,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-8-hydroxy-18-[(1R)-1-hydroxyethyl]-11-methoxy-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C51H72Cl2O19/c1-13-30-34(37(56)36(53)38(57)35(30)52)48(63)69-43-28(8)67-50(44(65-12)41(43)60)66-22-29-16-14-15-17-31(55)25(5)21-33(64-11)42(26(6)20-24(4)18-19-32(27(7)54)68-47(29)62)70-49-40(59)39(58)45(51(9,10)72-49)71-46(61)23(2)3/h14-16,18,20-21,23,27-28,31-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21-,26-20+,29-16+/t27-,28-,31+,32+,33+,39-,40+,41+,42+,43-,44+,45+,49-,50-/m1/s1 |
InChI Key |
HRDFANQMSCFNSU-XQNIOTGSSA-N |
Isomeric SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)OC)OC/C/3=C\C=C\C[C@@H](/C(=C\[C@@H]([C@H](/C(=C/C(=C/C[C@H](OC3=O)[C@@H](C)O)/C)/C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)(C)C)OC(=O)C(C)C)O)O)OC)/C)O)C |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC2C(OC(C(C2O)OC)OCC3=CC=CCC(C(=CC(C(C(=CC(=CCC(OC3=O)C(C)O)C)C)OC4C(C(C(C(O4)(C)C)OC(=O)C(C)C)O)O)OC)C)O)C |
Origin of Product |
United States |
Crystallization Science and Solid State Characteristics of Fidaxomicin
Polymorphism and Solvated Crystalline Forms
The solid-state landscape of fidaxomicin (B1672665) is characterized by a rich variety of crystalline forms, including polymorphs and solvates. These different forms arise from the molecule's ability to self-assemble in multiple ways in the solid state. mdpi.com The specific form obtained is highly dependent on the conditions used during crystallization.
Numerous crystalline forms of fidaxomicin have been identified and characterized using techniques such as X-ray powder diffraction (XRPD). Research has revealed the existence of at least two fundamental crystal systems for fidaxomicin: monoclinic and triclinic. mdpi.com Beyond these, a variety of polymorphic forms, designated by letters and Roman numerals, have been described in patent literature. google.comnewdrugapprovals.org
Two distinct, differently-solvated crystalline phases have been identified through single crystal X-ray analysis: a monoclinic phase and a triclinic phase. mdpi.com The molecular packing in the crystal lattices of both the monoclinic and triclinic forms is similar, featuring chains of molecules joined in a head-to-tail fashion through hydrogen and halogen bonding. mdpi.com
In addition to the monoclinic and triclinic systems, a multitude of other forms have been reported. google.comnewdrugapprovals.org These include Forms A and B, Forms Z, Z1, and C, and a series of forms designated I, Ia, II, IIa, III, and IIIa. google.comnewdrugapprovals.org Further investigation has led to the characterization of Forms IV, V, and VI. google.comwipo.int
Below is a summary of some of the identified crystalline phases of fidaxomicin.
| Crystalline Form | Crystal System | Key Characterization Data (XRPD Peaks at °2θ) | Reference |
| Monoclinic Phase | Monoclinic | XRPD pattern available in literature. mdpi.com | mdpi.com |
| Triclinic Phase | Triclinic | XRPD pattern available in literature. mdpi.com | mdpi.comwikipedia.org |
| Form A | Not Specified | Not Specified | google.comnewdrugapprovals.org |
| Form B | Not Specified | Not Specified | google.comnewdrugapprovals.org |
| Form C | Not Specified | Not Specified | google.comnewdrugapprovals.org |
| Form Z | Not Specified | Not Specified | google.comnewdrugapprovals.org |
| Form Z1 | Not Specified | Not Specified | google.comnewdrugapprovals.org |
| Form IV | Not Specified | 7.29, 8.07, 15.21, 16.23, 22.10, 23.03 (±0.2) | google.com |
| Form V | Not Specified | 7.40, 8.23, 10.48, 15.73, 21.05 (±0.2) | google.com |
| Form VI | Not Specified | 9.82, 15.66, 18.83, 21.85 (±0.2) | google.com |
| Form I (NCPC) | Not Specified | 4.22, 7.60, 8.17, 9.51, 10.07, 11.07, 11.51, 12.85, 13.28, 15.47, 16.24, 18.55, 19.78, 20.15, 20.80, 21.47 | google.com |
This table represents a selection of forms described in the cited literature and is not exhaustive.
Solvates, also referred to as pseudopolymorphs, are crystalline solids that incorporate solvent molecules into their crystal structure. bjbms.org If the solvent is water, the form is termed a hydrate. bjbms.org Fidaxomicin has been shown to form such solvated crystalline phases. mdpi.com
Specifically, single crystal X-ray analysis has identified a monoclinic crystalline phase of fidaxomicin that contains a partially disordered water molecule, confirming its status as a hydrate. mdpi.com The existence of differently-solvated crystalline phases arising from distinct crystallization procedures has also been noted, highlighting the molecule's propensity to interact with and incorporate solvent molecules into its lattice. mdpi.com While various organic solvents are used to generate different polymorphs, specific organic solvent adducts, where the solvent is stoichiometrically incorporated into the crystal lattice, are not extensively detailed in the provided search results beyond the general classification of solvates. google.comnewdrugapprovals.org
The specific crystalline form of fidaxomicin that is produced is highly sensitive to the conditions of the crystallization process. rsc.org Factors such as the solvent system, temperature, cooling rate, and subsequent processing steps like isolation and drying all play a crucial role in determining the final solid-state form. google.comrsc.orggoogle.com
The choice of solvent or solvent mixture is a primary factor in controlling which polymorph crystallizes. nih.govmdpi.com Different solvent systems lead to the formation of distinct fidaxomicin crystalline forms.
Form A is obtained from a methanol-water mixture. google.comnewdrugapprovals.org
Form B is generated from ethyl acetate. google.comnewdrugapprovals.org
Form IV can be prepared from a ternary system of 1,4-Dioxane, tetrahydrofuran (B95107) (THF), and water. google.com
Form V is accessible from a propylene (B89431) glycol and water mixture. google.com
Form VI is produced by dissolving fidaxomicin in methyl isobutyl ketone (MIBK) and subsequently adding an anti-solvent. google.com
Crystallization from an aqueous ethanol (B145695) solution (60-90% ethanol) has also been used to produce a specific crystalline form. google.com
In another purification process, crude fidaxomicin is precipitated from an oily residue using an organic solvent like ethyl acetate, with petroleum ether added as an anti-solvent. google.com
The following table summarizes the influence of different solvent systems on the resulting fidaxomicin form.
| Resulting Form | Solvent System | Process Type | Reference |
| Form A | Methanol / Water | Crystallization | google.comnewdrugapprovals.org |
| Form B | Ethyl Acetate | Crystallization | google.comnewdrugapprovals.org |
| Form IV | 1,4-Dioxane / THF / Water | Temperature Cycling | google.com |
| Form V | Propylene Glycol / Water | Temperature Cycling | google.com |
| Form VI | Methyl Isobutyl Ketone / Anti-solvent | Anti-solvent Precipitation | google.com |
| Specific Crystal | 60-90% Aqueous Ethanol | Controlled Cooling | google.com |
| Pure Fidaxomicin | Ethyl Acetate / Petroleum Ether | Anti-solvent Precipitation | google.com |
Thermal protocols during crystallization significantly direct polymorphic outcomes. Both temperature cycling and controlled cooling have been effectively used to target specific crystalline forms of fidaxomicin.
Temperature Cycling: This technique involves subjecting a solution of the material to a series of heating and cooling cycles. google.com
Form IV is prepared by dissolving fidaxomicin in a 1,4-Dioxane, THF, and water mixture and subjecting it to a temperature cycle that includes ramping from 25°C to 60°C, cooling to 0°C, and reheating to 60°C, with each step lasting two hours. newdrugapprovals.org
Form V can also be prepared by subjecting a solution of fidaxomicin in propylene glycol and water to temperature cycling. google.com
Controlled Cooling: A more conventional approach involves dissolving the compound at an elevated temperature and then cooling it slowly or to a specific temperature to induce crystallization.
One method involves dissolving fidaxomicin in aqueous ethanol at 40-50°C, followed by cooling and holding at a temperature between 0-20°C for 2 to 48 hours. google.com
Specific examples include cooling to 20°C for 48 hours or cooling to 0°C for 24 hours to induce crystallization. google.com
Another optimized process identified a crystallization temperature of 2-8°C in an ethanol-water solvent. researchgate.net
The final steps of isolating and drying the crystalline material are also critical for preserving the desired polymorphic form and ensuring the removal of residual solvents.
Isolation: The solid crystalline product is typically isolated from the mother liquor using filtration techniques. Suction filtration is a commonly cited method to separate the filter cake containing the fidaxomicin crystals. google.comgoogle.com
Drying: After isolation, the crystals are dried to remove any remaining solvent. Vacuum-drying is frequently employed for this purpose. google.com The drying temperature and duration are controlled to prevent any phase transitions. Documented drying conditions include heating at 40-50°C for 1 to 4 hours under vacuum. google.com Another protocol specifies vacuum-drying at 45°C for 2 to 3 hours. google.com
Impact of Crystallization Conditions on Polymorph and Solvate Generation
Solid-State Stability and Transformations of Crystalline Forms
The stability of different crystalline forms of fidaxomicin is a critical factor in its formulation and storage. The solid-state integrity of these polymorphs can be influenced by thermodynamic factors and environmental conditions.
Thermodynamic Stability of Polymorphs
The thermodynamic stability of fidaxomicin polymorphs dictates their tendency to convert to more stable forms over time. Among the identified forms, Form α-1 is reported to be chemically pure and stable. nih.gov In contrast, Form β-1 is considered unstable. nih.gov The melting points of different polymorphs can provide insights into their relative stability. For instance, one crystalline form of tiacumicin B (fidaxomicin) is reported to have a melting point of 143-145°C, while another preparation from iso-propyl alcohol exhibits a melting point of 166-169°C. google.com Another crystalline polymorph is reported to have a melting point between 153°C and 156°C. nih.gov A patent for Form I suggests it has good stability, noting that a previously known form showed degradation after 30 days at 40°C. mdpi.com Form V of fidaxomicin has been shown to be stable for six months under ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) stability testing conditions. google.com
The following table provides a summary of the melting points of various this compound forms.
| Crystalline Form/Preparation | Melting Point (°C) |
|---|---|
| Form α-1 | 145–147 |
| Tiacumicin B | 143–145 |
| Polymorph from IPA | 166–169 |
| Polymorph A | 163–169 |
| Polymorph B | 174–186 (DSC endotherm) |
| Unnamed Polymorph | 153–156 |
Interconversion Pathways Between Crystalline Forms
The transformation from a metastable crystalline form to a more stable one is a key consideration in pharmaceutical development. For fidaxomicin, it has been observed that the unstable Form β-1 transforms into the more stable Form α-1 at approximately 125°C. nih.gov The preparation processes for various polymorphs often involve specific solvent systems and temperature cycling, which can be indicative of solvent-mediated transformations. google.com For example, Form IV can be prepared by subjecting fidaxomicin to temperature cycling in a mixture of 1,4-Dioxane, tetrahydrofuran (THF), and water. google.com Similarly, Form V can be obtained through temperature cycling in propylene glycol and water. google.com The choice of solvent is crucial, as evidenced by the preparation of Form VI, which involves dissolving fidaxomicin in methyl isobutyl ketone (MIBK) followed by the addition of an antisolvent like n-heptane or n-hexane. google.com
Influence of Environmental Factors on Solid-State Integrity
The stability of fidaxomicin's crystalline forms can be significantly affected by environmental factors such as temperature and humidity. Form V has demonstrated stability for six months under ICH conditions, which include:
40°C ± 2°C with 75% RH ± 5% RH
25°C ± 2°C with 60% RH ± 5% RH
2°C - 8°C google.com
A study on crushed fidaxomicin tablets showed that the active ingredient is stable for up to 2 hours when dispersed in water at room temperature. researchgate.net The stability extends to at least 24 hours when dispersed in applesauce or Ensure® under ambient room temperature conditions. researchgate.net Furthermore, a patent for a specific crystalline form of fidaxomicin claims it is stable, with a preparation method designed to yield a stable crystal form suitable for storage. nih.gov Another patent for Form I also highlights its stability. mdpi.com
The following table summarizes the stability of fidaxomicin under various environmental conditions.
| Fidaxomicin Form | Condition | Duration | Outcome |
|---|---|---|---|
| Form V | 40°C / 75% RH | 6 months | Stable |
| Form V | 25°C / 60% RH | 6 months | Stable |
| Form V | 2°C - 8°C | 6 months | Stable |
| Crushed Tablet | Dispersed in water at room temperature | 2 hours | Stable |
| Crushed Tablet | Dispersed in applesauce at room temperature | 24 hours | Stable |
| Crushed Tablet | Dispersed in Ensure® at room temperature | 24 hours | Stable |
| Form I | 40°C | 30 days | Stable |
Molecular and Biochemical Mechanisms of Fidaxomicin S Antimicrobial Action
Detailed Mechanistic Elucidation of Transcription Inhibition
Detailed studies, including cryo-electron microscopy and single-molecule fluorescence spectroscopy, have provided a high-resolution view of how fidaxomicin (B1672665) inhibits transcription. medindia.netsciencedaily.comnih.gov The inhibition occurs during the initiation phase, specifically targeting the transition of the RNAP-promoter complex from a closed to an open state. nih.gov
Fidaxomicin is an inhibitor of the initiation stage of bacterial RNA synthesis. nih.govnih.gov Order-of-addition experiments have demonstrated that the antibiotic is only effective if added before the formation of a stable open promoter complex (RPo). nih.govresearchgate.net Once this complex is formed, RNAP becomes insensitive to fidaxomicin, indicating that the drug does not inhibit the elongation phase of transcription. nih.govmdpi.com
The initiation of transcription requires the local unwinding of the promoter DNA duplex to form a "transcription bubble," creating the open promoter complex. nih.gov Fidaxomicin's binding to the RNAP-DNA complex physically precludes this initial separation of DNA strands. nih.govnih.gov DNA footprinting experiments using potassium permanganate, which modifies single-stranded thymidine (B127349) residues, have shown that fidaxomicin prevents the DNA melting required for RNA synthesis to begin. nih.govresearchgate.netresearchgate.net This action effectively stalls the transcription process before it can start. nih.gov
Structural biology studies have revealed that fidaxomicin binds at the base of the RNAP "clamp," a mobile domain of the enzyme. sciencedaily.comnih.govbiorxiv.org This clamp must swing open to allow RNAP to bind to promoter DNA and then close to hold onto the DNA securely during transcription. medindia.netsciencedaily.com Fidaxomicin acts like a wedge, jamming the hinge of the clamp and trapping it in an open conformation. mdpi.comwisc.edunih.gov By stabilizing this open-clamp state, fidaxomicin prevents the conformational changes necessary for RNAP to form a stable, transcription-competent complex with the promoter DNA. nih.govnih.gov This prevents the σ factor from properly engaging with the -10 and -35 promoter elements, thereby inhibiting transcription initiation. nih.govasm.org
| Mechanistic Step | Effect of Fidaxomicin | Supporting Evidence |
| RNAP Clamp Dynamics | Binds to the clamp's base/hinge, trapping it in an open state. sciencedaily.comnih.govnih.gov | Cryo-electron microscopy structures of the RNAP-fidaxomicin complex. medindia.netnih.govnih.gov Single-molecule fluorescence resonance energy transfer (smFRET) experiments. sciencedaily.comnih.gov |
| Promoter Binding | Prevents stable interaction with promoter -10 and -35 elements. nih.gov | Structural analysis showing the open clamp prevents proper σ factor engagement. nih.govasm.org |
| DNA Melting | Precludes the initial separation of DNA strands. nih.govnih.gov | DNA footprinting assays with potassium permanganate. nih.govresearchgate.net |
| Complex Formation | Blocks the formation of the transcription-competent open promoter complex (RPo). nih.govnih.gov | Order-of-addition experiments in in-vitro transcription assays. nih.govresearchgate.net |
Molecular Interactions at the RNAP Binding Site
Cryo-electron microscopy has revealed the precise molecular interactions between fidaxomicin and the bacterial RNA polymerase, providing a structural basis for its inhibitory action. nih.gov Fidaxomicin binds at a hinge point located between two major pincers of the enzyme, the β' clamp and the β lobe, physically jamming them and locking the RNAP in an open conformation that is unable to bind to DNA and initiate transcription. nih.govwisc.edubiorxiv.org
Fidaxomicin's binding site is located within a pocket formed by the β and β′ subunits of the RNAP. asm.orgasm.org Specific amino acid residues within these subunits are critical for the binding and activity of the drug. Mutations in the genes encoding these subunits, rpoB (β) and rpoC (β'), are the primary mechanism of fidaxomicin resistance. asm.org
Key interacting residues have been identified in Clostridioides difficile RNAP:
β Subunit: R1121, Q1074, S1140, and V1143. asm.orgasm.org The residue V1143 is a common site for mutations leading to reduced susceptibility. asm.orgnih.gov
β′ Subunit: K84, K86, R89, R326, and D237. asm.orgresearchgate.net
σ Subunit: H294 has also been noted as an interacting residue. asm.org
| RNAP Subunit | Interacting Residue | Significance |
|---|---|---|
| β | R1121 | Forms hydrogen bonds/salt bridges with fidaxomicin. asm.org |
| β | Q1074 | Participates in van der Waals or hydrophobic interactions. asm.org |
| β | S1140 | Contributes to van der Waals or hydrophobic interactions. asm.org |
| β | V1143 | Common site of resistance mutations. asm.org |
| β′ | K84 | Crucial "sensitizing element" for narrow-spectrum activity; forms hydrogen bonds. asm.orgberkeley.edu |
| β′ | K86 | Forms hydrogen bonds/salt bridges. asm.org |
| β′ | R89 | Stabilizes binding through a cation-π interaction. asm.org |
| β′ | R326 | Forms hydrogen bonds/salt bridges. asm.org |
| β′ | D237 | Forms hydrogen bonds/salt bridges. asm.org |
| σ | H294 | Contributes to the binding interaction. asm.org |
The stable binding of fidaxomicin to the RNAP is achieved through a combination of several types of molecular interactions that collectively stabilize the drug-enzyme complex. asm.org
Hydrogen Bonds and Salt Bridges: These strong, directional interactions are formed with key residues, including β R1121, β′ K84, β′ K86, β′ R326, and β′ D237. asm.orgresearchgate.net
Cation-π Interaction: A stabilizing cation-π interaction occurs between the fidaxomicin molecule and the residue R89 on the β′ subunit. asm.orgresearchgate.net
Van der Waals and Hydrophobic Interactions: Additional stability is provided by weaker, non-specific interactions with residues such as β Q1074 and β S1140. asm.org
| Type of Interaction | Involved Residues (Subunit) |
|---|---|
| Hydrogen Bonding / Salt Bridges | R1121 (β), K84 (β′), K86 (β′), R326 (β′), D237 (β′) asm.orgresearchgate.net |
| Cation-π | R89 (β′) asm.orgresearchgate.net |
| Van der Waals / Hydrophobic | Q1074 (β), S1140 (β) asm.org |
Molecular Basis of Narrow-Spectrum Activity
A defining characteristic of fidaxomicin is its narrow spectrum of activity, which is highly potent against C. difficile while having minimal impact on many commensal gut bacteria, such as Bacteroidetes and Proteobacteria. nih.govberkeley.edu This selectivity is a key factor in its clinical success, as it preserves the natural gut microbiome, reducing the risk of infection recurrence. nih.govwisc.edu
The selective activity of fidaxomicin stems from its differential ability to inhibit the RNAP of various bacterial species. While it is a potent inhibitor of RNAP from C. difficile, the enzyme from Escherichia coli (a member of the Proteobacteria phylum) is significantly less sensitive. nih.gov This difference in sensitivity is not due to drug efflux or modification but is an intrinsic property of the target enzyme itself.
Structural and genetic analyses have revealed that the narrow-spectrum activity of fidaxomicin can be attributed to a single key amino acid residue in the β' subunit of the RNAP. nih.govberkeley.edunih.gov
In the highly sensitive C. difficile, the residue at position 84 of the β′ subunit is a lysine (B10760008) (K84). biorxiv.orgasm.org This specific residue acts as a "sensitizing element" that is crucial for the potent binding of fidaxomicin. berkeley.edunih.gov In contrast, most gut microbiota that are not affected by fidaxomicin, including Proteobacteria and Bacteroidetes, lack this key sensitizing residue at the equivalent position in their RNAP structure. nih.govbiorxiv.orgberkeley.edu
Genetic studies have confirmed the importance of this single residue. When the sensitizing amino acid was genetically removed from C. difficile, the bacterium became resistant to fidaxomicin. wisc.edu Conversely, when the residue was engineered into the RNAP of a normally non-susceptible bacterium, that bacterium became sensitive to the antibiotic. wisc.edu This highlights that the specific architecture of the binding pocket, dictated by subtle differences in the RNAP primary sequence, is the molecular basis for fidaxomicin's targeted activity.
Impact on Bacterial Physiology Beyond Growth Inhibition
The therapeutic benefits of fidaxomicin extend beyond its direct bactericidal action. At sub-inhibitory concentrations, the antibiotic significantly disrupts key virulence-related processes in C. difficile, including toxin production, sporulation, and biofilm formation. nih.govmicrobiologyresearch.orgnih.gov
Inhibition of Toxin Production: Even at concentrations below those required to kill the bacteria (e.g., 1/4x the minimum inhibitory concentration), fidaxomicin effectively suppresses the production of the primary virulence factors, Toxin A (TcdA) and Toxin B (TcdB). nih.govmicrobiologyresearch.orgresearchgate.net It achieves this by inhibiting the transcription of the genes in the pathogenicity locus (tcdR, tcdA, and tcdB). researchgate.netoup.com This rapid shutdown of toxin synthesis is a key advantage, as toxin-mediated damage to the colon is the primary cause of disease symptoms.
Inhibition of Sporulation: Fidaxomicin is a potent inhibitor of spore formation (sporulation), a critical factor in the persistence and transmission of C. difficile and a major cause of recurrent infections. nih.govnih.gov It dose-dependently reduces the production of viable spores. nih.govmicrobiologyresearch.org This effect is attributed to the inhibition of essential sporulation gene expression. nih.gov Furthermore, research shows that fidaxomicin persists on the surface of spores after exposure, preventing their subsequent outgrowth into toxin-producing vegetative cells. plos.org This is a distinct advantage over other antibiotics like vancomycin (B549263), which does not prevent spore outgrowth. nih.govplos.org
Inhibition of Biofilm Formation: Recent studies have shown that sub-inhibitory concentrations of fidaxomicin can also inhibit the formation of biofilms by C. difficile. nih.gov Biofilms are structured communities of bacteria that can adhere to surfaces and are often associated with increased antibiotic resistance and persistent infections. By disrupting biofilm formation, fidaxomicin may further reduce the ability of C. difficile to colonize and persist in the gut. nih.gov
Reduction of Toxin Production
The primary virulence factors of C. difficile are two large protein toxins, Toxin A (TcdA) and Toxin B (TcdB), which cause the severe diarrhea and colonic inflammation characteristic of CDI. Fidaxomicin exerts a direct and potent suppressive effect on the production of these toxins. nih.govresearchgate.net
Studies have consistently demonstrated that fidaxomicin and its metabolite OP-1118, at sub-inhibitory concentrations (1/4× MIC), strongly suppress the production of both TcdA and TcdB by at least 60%. nih.govresearchgate.netoup.com This inhibitory effect is sustained for at least one week in culture and is not observed with vancomycin or metronidazole (B1676534) at similar concentrations. nih.govresearchgate.netoup.com The reduction in toxin protein levels is a direct consequence of fidaxomicin's ability to inhibit toxin gene expression. nih.gov
The genes encoding the toxins (tcdA and tcdB) are located on a specific region of the bacterial chromosome known as the pathogenicity locus (PaLoc). The expression of these genes is controlled by a positive regulator, tcdR, also within the PaLoc. Research using quantitative RT-PCR has shown that fidaxomicin and OP-1118 nearly completely inhibit the transcription of tcdR, tcdA, and tcdB. nih.govresearchgate.net In contrast, vancomycin does not inhibit the transcription of these genes. nih.gov This suppression of the entire pathogenicity locus explains the significant reduction in toxin synthesis. This effect is observed across different C. difficile strains, including both historical and epidemic BI/NAP1/027 types. nih.gov
| Agent | Effect on Toxin A & B Protein Production (at sub-MIC) | Effect on Toxin Gene (tcdA, tcdB) Expression | Effect on Regulatory Gene (tcdR) Expression |
|---|---|---|---|
| Fidaxomicin | Strongly Suppressed (≥60%) nih.govoup.com | Nearly Completely Inhibited nih.govresearchgate.net | Nearly Completely Inhibited nih.govresearchgate.net |
| OP-1118 (metabolite) | Strongly Suppressed (≥60%) nih.govoup.com | Nearly Completely Inhibited nih.govresearchgate.net | Nearly Completely Inhibited nih.govresearchgate.net |
| Vancomycin | Not Inhibited nih.govoup.com | Not Inhibited nih.gov | Not Inhibited nih.gov |
| Metronidazole | Not Inhibited nih.govoup.com | Not Reported | Not Reported |
Molecular Basis of Antimicrobial Resistance to Fidaxomicin
Mechanisms of Reduced Susceptibility
Reduced susceptibility to fidaxomicin (B1672665) in C. difficile is predominantly attributed to specific mutations within the genes encoding the subunits of RNA polymerase. nih.gov However, other mechanisms, such as the role of transcriptional regulators and efflux pumps, are also under investigation. nih.govnih.gov
Fidaxomicin exerts its antimicrobial effect by binding to the RNAP, thereby inhibiting the initiation of transcription. nih.gov Consequently, mutations in the genes encoding the RNAP subunits, specifically rpoB (β subunit) and rpoC (β' subunit), are the most well-characterized mechanisms of resistance. nih.govrcsb.org These mutations alter the binding site of fidaxomicin, reducing its efficacy.
Mutations within the rpoB gene are a significant contributor to fidaxomicin resistance. nih.gov A number of specific amino acid substitutions in the β subunit have been identified in both clinical and laboratory strains of C. difficile exhibiting reduced susceptibility to fidaxomicin. nih.govoup.com
| Amino Acid Substitution | Resulting Fidaxomicin MIC (mg/L) | Reference |
|---|---|---|
| Val1143Asp | >32 to >64 | nih.govoup.com |
| Val1143Gly | 8 to 16 | nih.govnih.gov |
| Val1143Phe | 2 to 4 | nih.gov |
| Val1143Leu | 8 | nih.gov |
| Gln1073Arg | >64 | semanticscholar.orgbiorxiv.org |
| Gln1074Lys | Data Not Specified | nih.gov |
| Tyr1049Phe | Data Not Specified | rcsb.org |
| Gln1054Glu | Data Not Specified | rcsb.org |
| Gln1054L | Data Not Specified | rcsb.org |
In addition to rpoB, mutations in the rpoC gene, which encodes the β′ subunit of RNAP, have also been implicated in fidaxomicin resistance. nih.gov These mutations are generally less common than those found in rpoB but can still lead to a significant reduction in susceptibility. firstwordpharma.com
Identified mutations in the β' subunit include substitutions such as Gln781Arg, Asp1127Glu, and Asp237Tyr. nih.gov Other reported amino acid changes in the β' subunit that contribute to fidaxomicin resistance are R412H, R412E, and D423Y. rcsb.org These mutations are believed to interfere with the binding of fidaxomicin to the RNAP complex.
| Amino Acid Substitution | Reference |
|---|---|
| Gln781Arg | nih.gov |
| Asp1127Glu | nih.gov |
| Asp237Tyr | nih.gov |
| R412H | rcsb.org |
| R412E | rcsb.org |
| D423Y | rcsb.org |
The location of amino acid substitutions within the three-dimensional structure of the RNAP is critical to their impact on fidaxomicin binding. rcsb.org Many of the identified mutations occur in residues that either directly interact with the fidaxomicin molecule or are in close proximity to the binding site. nih.govrcsb.org
For example, the mutation at position Val1143 in the β subunit is located near the fidaxomicin binding pocket. nih.gov A substitution to a larger amino acid like phenylalanine (V1143F) can result in steric clashes with the drug, thereby hindering its binding. researchgate.net Conversely, a change to an acidic residue like aspartic acid (V1143D) can lead to the formation of a new salt bridge interaction with a neighboring residue (β' R326), which may alter the conformation of the binding site and reduce fidaxomicin's affinity. nih.govresearchgate.net
Similarly, mutations in the β' subunit, such as the R89G substitution, can result in the loss of important salt bridge interactions that are crucial for the proper conformation of the fidaxomicin binding site. researchgate.net These structural alterations underscore the molecular basis for the observed reduction in fidaxomicin susceptibility.
Beyond direct target modification, alterations in transcriptional regulators may also play a role in fidaxomicin resistance. A homolog of the multidrug resistance-associated transcriptional regulator MarR (CD22120) has been implicated in low-level resistance to fidaxomicin. nih.gov MarR proteins typically function as transcriptional repressors of genes that encode efflux pumps. nih.govasm.org
In a laboratory-generated mutant, a frameshift mutation in the marR homolog was associated with a twofold increase in the fidaxomicin MIC. nih.gov The inactivation of MarR is hypothesized to lead to the upregulation of efflux mechanisms, thereby contributing to reduced intracellular concentrations of the antibiotic. nih.gov While this mechanism has been identified in a laboratory setting, its clinical relevance is still under investigation. nih.govasm.org
Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, and they are a known mechanism of resistance to various antimicrobial agents. nih.gov In C. difficile, efflux pumps have been shown to be active. nih.gov While their direct role in fidaxomicin resistance is not as well-established as RNAP mutations, the upregulation of efflux mechanisms, potentially through the inactivation of regulators like MarR, is a plausible contributing factor to reduced susceptibility. nih.gov For instance, the ABC transporter CD2068 has been shown to extrude certain antibiotics from C. difficile cells. nih.gov Further research is needed to fully elucidate the specific efflux pumps that may be involved in fidaxomicin resistance and the extent of their contribution.
Target Alteration via RNAP Gene Mutations
Development of Resistance in vitro
The development of resistance to fidaxomicin has been studied extensively in laboratory settings, providing insights into the frequency and mechanisms of resistance emergence. These studies typically involve two main approaches: determining the frequency of spontaneous resistance and using laboratory selection strategies to generate resistant mutants.
The frequency of spontaneous single-step mutations conferring resistance to fidaxomicin in C. difficile is generally low. Studies have reported that spontaneous mutants are not selected on 8x the minimum inhibitory concentration (MIC) of fidaxomicin, with the resistance frequency being less than 1.4 x 10⁻⁹. nih.gov In some experiments, the frequency of resistance was reported to be less than 2.8 x 10⁻⁸. nih.gov However, other in vitro selections of spontaneous single-step C. difficile mutants on superinhibitory concentrations of fidaxomicin have observed mutant frequencies of greater than 1 x 10⁻⁸. nih.gov
Resistant mutants of C. difficile can be selected in the laboratory through single-step or multi-step (serial passage) methods. nih.gov Serial passage involves exposing bacterial populations to gradually increasing concentrations of the antibiotic over a period of time. oup.comnovartis.com This method has been successfully used to generate C. difficile mutants with reduced susceptibility to fidaxomicin. oup.comnovartis.com Whole-genome sequencing of these laboratory-derived mutants has revealed mutations in the rpoB and rpoC genes, consistent with the known mechanism of resistance. oup.comnovartis.com Additionally, mutations in a homolog of the multiple antibiotic resistance regulator, marR, have been identified in laboratory-generated mutants, suggesting a potential alternative mechanism of resistance. nih.govasm.org
The following table summarizes key mutations identified in laboratory-selected fidaxomicin-resistant C. difficile strains and their corresponding MIC values.
| Gene | Mutation | Fidaxomicin MIC (µg/mL) | Selection Method |
| rpoB | V1143D | >64 | Not Specified |
| rpoB | V1143G | 16 | Not Specified |
| rpoB | V1143F | 2-4 | Not Specified |
| rpoB | V1143L | 8 | Not Specified |
| rpoB | Q1074K | Not Specified | Not Specified |
| rpoC | R89G | 4-64 | Not Specified |
| rpoC | D237Y | Not Specified | Not Specified |
| marR homolog (CD22120) | Frameshift | 2x increase | Serial Passage |
Fitness Costs Associated with Resistance Mutations
The acquisition of antibiotic resistance can sometimes come at a biological cost to the microorganism, a phenomenon known as a fitness cost. nih.govnih.gov These costs can manifest as reduced growth rates, decreased virulence, or impaired ability to sporulate and transmit. nih.govnih.gov In the context of fidaxomicin resistance in C. difficile, several studies have investigated the fitness costs associated with mutations in the rpoB gene. nih.govasm.org
Studies have shown that some mutations conferring resistance to fidaxomicin can lead to a reduction in the production of toxins A (TcdA) and B (TcdB), the primary virulence factors of C. difficile. nih.govhygienes.netpasteur.fr For instance, clinically occurring mutations such as Val1143Asp and Val1143Gly in the RpoB subunit have been associated with a decrease in the production of toxins A and B compared to their parent strains. nih.gov This reduction in toxin production could potentially lead to a decrease in the virulence of the resistant strains. nih.govoup.com In contrast, sub-inhibitory concentrations of fidaxomicin have been shown to strongly suppress toxin production in susceptible C. difficile strains. oup.comnih.govresearchgate.net
The following table details the impact of specific rpoB mutations on toxin production in C. difficile.
| Mutation | Effect on Toxin Production |
| V1143D | Reduction in toxins A/B production |
| V1143G | Reduction in toxins A/B production |
| T3428G | Associated with defects in toxin production |
Sporulation is a critical survival mechanism for C. difficile, enabling its persistence in the environment and transmission between hosts. Some studies have indicated that fidaxomicin resistance mutations can negatively impact the sporulation capacity of C. difficile. nih.govhygienes.netpasteur.fr A T3428G mutation in the rpoB gene, associated with fidaxomicin resistance, was also linked to defects in sporulation. hygienes.netpasteur.fr This fitness cost could limit the persistence and spread of such resistant strains in a clinical setting. oup.com It is noteworthy that fidaxomicin and its primary metabolite, OP-1118, have been shown to inhibit sporulation in susceptible C. difficile strains at sub-MIC concentrations, an effect not observed with other antibiotics like vancomycin (B549263) and metronidazole (B1676534). nih.govnih.govshmabstracts.org
The following table summarizes the observed effects of fidaxomicin resistance mutations on sporulation.
| Mutation | Effect on Sporulation |
| V1143D | Not explicitly stated, but overall fitness cost observed |
| V1143G | Not explicitly stated, but overall fitness cost observed |
| T3428G | Associated with defects in sporulation |
Changes in Competitive Growth
The emergence of antimicrobial resistance is often associated with a biological "fitness cost," where the mutation conferring resistance may simultaneously impair other essential physiological functions of the microorganism. In the context of fidaxomicin resistance in Clostridioides difficile, this fitness cost manifests as significant changes in competitive growth, which may explain the relatively slow emergence of resistant strains in clinical settings. asm.orgnih.gov
Research has demonstrated that mutations in the rpoB gene, which encodes the β subunit of RNA polymerase and is the primary target of fidaxomicin, can lead to reduced bacterial fitness. nih.govnih.gov These mutations, while effective in decreasing the susceptibility of C. difficile to fidaxomicin, are linked with several phenotypic disadvantages compared to the wild-type, susceptible parent strains. nih.govresearchgate.net
Detailed Research Findings:
A pivotal study involving directed mutagenesis to introduce specific single nucleotide polymorphisms (SNPs) into the rpoB gene of C. difficile strain R20291 provided concrete evidence of this fitness cost. nih.gov The resulting mutant strains, which exhibited substantially increased minimum inhibitory concentrations (MICs) for fidaxomicin, were comprehensively analyzed for various growth and virulence characteristics. nih.gov
The key findings from this research revealed that, relative to the parental strain, the fidaxomicin-resistant mutants displayed:
Attenuated Growth: The mutant strains showed a slower growth rate in laboratory cultures. nih.govnih.gov
Reduced Competitive Fitness in vitro: In direct competition assays, the parental (susceptible) strain consistently outcompeted the resistant mutants. nih.gov This suggests that in a mixed population, the susceptible strain has a significant growth advantage in the absence of the antibiotic.
Lower Sporulation Capacity: Sporulation is crucial for the transmission and recurrence of C. difficile infections. The study found that the rpoB mutants had a marginally affected but lower sporulation rate. nih.gov
Decreased Toxin Production: The production of toxins A and B, the primary virulence factors of C. difficile, was lower in the mutant strains. This was accompanied by diminished cytotoxicity against Vero cells. nih.govnih.gov
Reduced Virulence in vivo: When evaluated in a hamster infection model, the virulence of all three mutant strains was significantly reduced compared to the progenitor strain. nih.govresearchgate.net The time to reach the clinical endpoint was longer for hamsters infected with the mutant strains. nih.gov Interestingly, the degree of cecum colonization was not significantly altered, indicating that while the mutants could still colonize the gut, their ability to cause severe disease was impaired. nih.govnih.gov
These findings collectively demonstrate that the specific genetic alterations in rpoB that confer resistance to fidaxomicin impose a considerable fitness cost on C. difficile. nih.govresearchgate.net This compromised ability to grow, produce toxins, and cause disease likely contributes to the observation that fidaxomicin-resistant isolates are less frequently seen in clinical practice. asm.org The resistance mechanism is associated with defects in fundamental pathophysiological traits. nih.govpasteur.fr However, it is noteworthy that some research suggests certain rpoB mutations might not compromise bacterial fitness, underscoring the need for continued surveillance. biorxiv.org
The table below summarizes the comparative fitness characteristics observed in fidaxomicin-resistant C. difficile mutants from key research findings. nih.gov
Table 1: Impact of rpoB Mutations on C. difficile Fitness Characteristics
| Characteristic | Parental Strain (Susceptible) | Fidaxomicin-Resistant Mutant Strains |
|---|---|---|
| Fidaxomicin MIC | 0.25 mg/L | Substantially increased (>2 to >32 mg/L) |
| Growth Rate | Normal | Attenuated/Slower |
| In Vitro Competition | High | Outcompeted by parental strain |
| Sporulation Rate | Normal | Lowered capacity |
| Toxin A/B Production | Normal | Lowered capacity |
| Cytotoxicity | High | Diminished |
| In Vivo Virulence | High | Significantly reduced |
Advanced Preclinical Pharmacological and Pharmacodynamic Investigations of Fidaxomicin Crystalline Forms
In Vitro Antimicrobial Activity Profiling
Fidaxomicin (B1672665) demonstrates potent and specific antimicrobial activity, primarily directed against Clostridioides difficile. Its efficacy is rooted in its distinct mechanism of action and favorable pharmacodynamic properties observed in preclinical studies.
Minimum Inhibitory Concentration (MIC) Determinations
Fidaxomicin exhibits high in vitro activity against C. difficile. Extensive studies involving large numbers of clinical isolates have established a consistently low Minimum Inhibitory Concentration (MIC). The combined results from eight in vitro studies, encompassing 1,323 C. difficile isolates, showed an MIC range of ≤0.001–1 µg/mL. The maximum MIC required to inhibit 90% of the organisms (MIC90) was 0.5 µg/mL. acs.org Another surveillance study reported an MIC90 of 0.125 µg/mL for fidaxomicin against 110 toxigenic C. difficile clinical isolates. acs.org The primary metabolite of fidaxomicin, OP-1118, also demonstrates activity against C. difficile, although it is less potent than the parent compound, with a reported MIC90 of 8 µg/mL. acs.orgnih.gov
Notably, the in vitro activity of fidaxomicin appears unaffected by variables such as inoculum size or the concentration of calcium and magnesium cations. acs.org Fidaxomicin's spectrum of activity is narrow, with little to no activity observed against Gram-negative bacteria and yeast. acs.org
**Table 1: In Vitro Activity of Fidaxomicin and its Metabolite OP-1118 against *Clostridioides difficile***
| Compound | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| Fidaxomicin | 1323 | ≤0.001–1 | - | 0.5 |
| Fidaxomicin | 110 | - | - | 0.125 |
| OP-1118 | 135 | - | 4 | 8 |
Time-Kill Kinetics and Bactericidal Activity
Fidaxomicin demonstrates time-dependent bactericidal activity against C. difficile. nih.gov In time-kill kinetic studies, both fidaxomicin and its main metabolite, OP-1118, exerted bactericidal effects against various C. difficile strains. When tested at a concentration of four times the MIC (4x MIC), fidaxomicin reduced bacterial counts of the ATCC 43255 strain and a clinical BI strain by ≥3 logs within 48 hours of exposure. nih.gov In contrast, vancomycin (B549263) at 4x MIC exhibited a slower killing rate, reducing the bacterial count by only about 2 logs over the same period. nih.gov
The bactericidal action of fidaxomicin is a key characteristic, distinguishing it from the bacteriostatic activity of vancomycin. This rapid killing effect may contribute to its clinical efficacy in resolving C. difficile infection (CDI).
Post-Antibiotic Effect (PAE) Characterization
A significant pharmacodynamic feature of fidaxomicin is its prolonged post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. researchgate.net Fidaxomicin was found to have a long PAE, lasting approximately 10 hours against C. difficile ATCC strains and 5.5 hours against a clinical isolate. nih.govucm.es This extended duration of antibacterial activity after the drug concentration falls below the MIC is considerably longer than that of comparators. nih.govucm.es For instance, the PAE of its metabolite, OP-1118, was approximately 3 hours, while vancomycin showed a PAE ranging from 0 to 1.5 hours. nih.govucm.es This long PAE may be clinically relevant, particularly in the gastrointestinal tract where drug concentrations can fluctuate.
Antimicrobial Interactions: Synergy and Antagonism Studies
Investigating the interaction of fidaxomicin with other antimicrobial agents is crucial for understanding its potential role in combination therapy and for predicting interactions with concurrent antibiotic treatments.
Combinations with Other RNAP Inhibitors
Fidaxomicin inhibits bacterial RNA polymerase (RNAP) at a step distinct from that of the rifamycin class of antibiotics. nih.gov While both target RNAP, fidaxomicin blocks the initial formation of the open promoter complex, whereas rifamycins inhibit the extension of RNA transcripts. nih.gov This difference in mechanism creates the potential for synergistic activity.
In vitro studies using a microdilution checkerboard method have confirmed a synergistic relationship between fidaxomicin and rifamycins against C. difficile. The combination of fidaxomicin with rifampin yielded a Fractional Inhibitory Concentration (FIC) index of 0.25, while the combination with rifaximin had an FIC index of 0.29. nih.gov An FIC index of ≤0.5 is defined as synergy. nih.gov This synergistic interaction supports the distinct mechanisms of action of these two classes of RNAP inhibitors. nih.gov
Combinations with Cell Wall Synthesis Inhibitors
The interaction of fidaxomicin with antibiotics that inhibit cell wall synthesis, such as vancomycin and imipenem, has also been evaluated. In studies against C. difficile, the combination of fidaxomicin and vancomycin showed an indifferent interaction, with an FIC index of 1. nih.gov
However, in studies against 21 strains of Clostridium perfringens, the combination of fidaxomicin with cell wall inhibitors showed enhanced activity. When fidaxomicin was incorporated into the test medium at a concentration equivalent to half its MIC, it significantly increased the susceptibility of the isolates to vancomycin and imipenem in 42.9% and 52.4% of the strains, respectively. nih.govucm.es
Table 2: In Vitro Interaction of Fidaxomicin with Other Antimicrobial Agents
| Combination Drug | Target Organism | Interaction Outcome | FIC Index | Percentage of Strains Showing Significant MIC Reduction (at ½ MIC Fidaxomicin) |
|---|---|---|---|---|
| Rifampin | C. difficile | Synergy | 0.25 | Not Applicable |
| Rifaximin | C. difficile | Synergy | 0.29 | Not Applicable |
| Vancomycin | C. difficile | Indifference | 1 | Not Applicable |
| Vancomycin | C. perfringens | Enhanced Susceptibility | Not Reported | 42.9% |
| Imipenem | C. perfringens | Enhanced Susceptibility | Not Reported | 52.4% |
Combinations with Nucleic Acid Synthesis Disruptors
Fidaxomicin itself is a narrow-spectrum antibiotic that functions by inhibiting the initiation of bacterial RNA synthesis. nih.govresearchgate.net It binds to the DNA template-RNA polymerase (RNAP) complex before the formation of the open promoter complex, thereby preventing the initial separation of DNA strands required for transcription. nih.gov This mechanism is distinct from other transcription inhibitors like rifamycins. nih.gov
Preclinical investigations have explored the in vitro interactions between fidaxomicin and other antibiotics that disrupt nucleic acid synthesis, such as metronidazole (B1676534). In a study involving 21 strains of Clostridium perfringens, the combination of fidaxomicin with metronidazole was evaluated. nih.govresearchgate.net The results demonstrated that when fidaxomicin was added to the test medium at a concentration equivalent to half its minimum inhibitory concentration (MIC), it significantly enhanced the antimicrobial activity of metronidazole. nih.govresearchgate.netnih.gov This potentiation was observed in 71.4% of the tested strains, indicating a potential for synergistic or additive effects. researchgate.netnih.gov
The same study also assessed combinations with levofloxacin, a fluoroquinolone that inhibits DNA synthesis. The addition of fidaxomicin at half its MIC enhanced the activity of levofloxacin in 42.9–52.4% of the C. perfringens strains. researchgate.netnih.gov However, at a lower concentration (one-quarter of its MIC), fidaxomicin did not have any effect on levofloxacin MICs. nih.gov These findings suggest that the interaction is concentration-dependent. nih.gov
| Combination Drug | Mechanism of Action | Fidaxomicin Concentration | Percentage of Strains with Enhanced Susceptibility |
|---|---|---|---|
| Metronidazole | Disrupts DNA in anaerobic cells | 1/2 MIC | 71.4% |
| Levofloxacin | Inhibits DNA synthesis | 1/2 MIC | 42.9–52.4% |
| Metronidazole | Disrupts DNA in anaerobic cells | 1/4 MIC | ≤ 23.8% |
| Levofloxacin | Inhibits DNA synthesis | 1/4 MIC | 0% |
Combinations with Protein Synthesis Inhibitors
Investigations into the combined effects of fidaxomicin with protein synthesis inhibitors have also been conducted in vitro against Clostridium perfringens. A study examined the interactions between fidaxomicin and the macrolide erythromycin, as well as the lincosamide clindamycin. nih.govresearchgate.netnih.gov
When fidaxomicin was incorporated into the testing medium at half its MIC, it significantly increased the susceptibility of the isolates to erythromycin in 61.9% of strains. researchgate.netnih.gov Similarly, the activity of clindamycin was enhanced in 42.9–52.4% of the strains under the same conditions. researchgate.netnih.gov
The potentiation effect was dependent on the concentration of fidaxomicin. At a lower concentration (one-quarter MIC), fidaxomicin only enhanced the effects of erythromycin and clindamycin in 23.8% or fewer of the tested strains. nih.gov These preclinical data suggest that fidaxomicin has the potential to work in combination with certain protein synthesis inhibitors, though the effect is strain- and concentration-dependent. nih.gov It is noteworthy that while fidaxomicin is a macrolide, its mechanism of action is distinct from typical macrolide antibiotics that inhibit ribosomal protein synthesis. acs.org
| Combination Drug | Mechanism of Action | Fidaxomicin Concentration | Percentage of Strains with Enhanced Susceptibility |
|---|---|---|---|
| Erythromycin | Inhibits protein synthesis (ribosomal) | 1/2 MIC | 61.9% |
| Clindamycin | Inhibits protein synthesis (ribosomal) | 1/2 MIC | 42.9–52.4% |
| Erythromycin | Inhibits protein synthesis (ribosomal) | 1/4 MIC | ≤ 23.8% |
| Clindamycin | Inhibits protein synthesis (ribosomal) | 1/4 MIC | ≤ 23.8% |
In Vivo Preclinical Pharmacodynamics in Animal Models
Murine Models for Microbial Ecology and Pathogen Colonization
Murine models have been instrumental in elucidating the preclinical pharmacodynamics of fidaxomicin, particularly its impact on the gut microbiome and resistance to pathogen colonization. nih.govasm.orgascopost.com Studies comparing fidaxomicin to broader-spectrum antibiotics like vancomycin consistently demonstrate fidaxomicin's microbiota-sparing properties. nih.govasm.org
In one mouse model, treatment with vancomycin resulted in significant reductions in beneficial gut bacteria such as Bacteroides spp. and Clostridium leptum, while populations of potentially pathogenic aerobic and facultative Gram-negative bacilli increased. nih.gov In contrast, fidaxomicin treatment caused minimal disruption to the intestinal microbiota. nih.gov This preservation of the microbiota is linked to the maintenance of "colonization resistance," the natural ability of a healthy gut microbiome to prevent pathogenic invaders from establishing themselves. asm.org
Consequently, mice treated with fidaxomicin were found to be resistant to colonization by vancomycin-resistant enterococci (VRE) and extended-spectrum-β-lactamase-producing Klebsiella pneumoniae (ESBL-Kp). nih.gov Conversely, vancomycin treatment rendered the microbiota susceptible to colonization by these pathogens. nih.gov Similarly, in a C. difficile challenge model, nearly all mice exposed to fidaxomicin remained resistant to C. difficile colonization. asm.orgascopost.com However, a significant number of vancomycin-exposed mice became susceptible to colonization and remained so for up to 10-12 days post-treatment. asm.orgascopost.com
| Pathogen Challenge | Fidaxomicin Treatment Outcome | Vancomycin Treatment Outcome | Reference |
|---|---|---|---|
| C. difficile | Resistant to colonization | Susceptible to colonization for up to 12 days | asm.orgascopost.com |
| Vancomycin-Resistant Enterococci (VRE) | Did not promote colonization | Promoted colonization | nih.gov |
| ESBL-Producing K. pneumoniae (ESBL-Kp) | Did not promote colonization | Promoted colonization | nih.gov |
Feces-Based Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Methodologies
Due to the localized action of fidaxomicin within the gastrointestinal tract and its minimal systemic absorption, traditional plasma-based PK/PD analyses are not suitable. researchgate.netjwatch.org To address this, a feces-based PK/PD analysis method has been developed and validated in murine models of C. difficile infection (CDI). nih.govresearchgate.netjwatch.org This methodology allows for the correlation of drug concentration at the site of infection (the colon, as measured in feces) with antimicrobial efficacy. jwatch.org
Using this model, researchers determined that the PK/PD index most highly correlated with a reduction in C. difficile load and clinical cure was the ratio of the area under the fecal drug concentration-time curve to the MIC (AUC₀→∞/MIC). nih.govjwatch.org This index proved superior to other measures like the peak fecal concentration-to-MIC ratio or the time above MIC.
The model was used to establish target PK/PD values for efficacy. For fidaxomicin, the target AUC₀→∞/MIC value for a 3-log₁₀ reduction in the C. difficile load in mice was determined to be 13,173. nih.govjwatch.org This feces-based approach provides a more relevant and accurate framework for understanding and predicting the efficacy of non-absorbed oral drugs like fidaxomicin in treating intestinal infections. researchgate.net
Evaluation of Microbiota Modulation and Resilience
Preclinical studies in murine models have extensively evaluated fidaxomicin's effect on microbiota modulation and the subsequent resilience of the microbial community. Following antibiotic exposure, both fidaxomicin and vancomycin cause a decrease in bacterial diversity. asm.orgascopost.com However, the magnitude of this disruption is significantly less with fidaxomicin. asm.org
Analysis using 16S rRNA gene sequencing revealed that while both antibiotics cause a shift in the taxonomic structure and composition of the gut microbiota, the shift is greater in vancomycin-exposed mice. asm.orgascopost.com Crucially, the gut microbiota in mice treated with fidaxomicin recovers more quickly than in those treated with vancomycin. asm.org This rapid recovery and reduced initial impact correlate with the preserved resistance to C. difficile colonization observed in fidaxomicin-treated animals. asm.orgresearchgate.net
In clinical studies involving human patients, these preclinical findings are mirrored. Fidaxomicin treatment has been shown to preserve major components of the gut microflora, such as the Bacteroides/Prevotella group, whereas vancomycin is associated with a significant reduction in these organisms that can persist for weeks. researchgate.net This preservation of the intestinal microbiome is a key factor associated with the lower rates of CDI recurrence observed with fidaxomicin compared to vancomycin. researchgate.netnih.gov
Formulation Science and Biopharmaceutical Considerations of Fidaxomicin Crystalline Forms
Biopharmaceutical Classification System (BCS) and Implications for Crystalline Forms
The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This classification is a critical tool in drug development, as it helps to predict the in vivo performance of a drug product.
Fidaxomicin (B1672665) is classified as a BCS Class IV compound, a designation for drugs with both low aqueous solubility and low intestinal permeability. fda.govfda.govgoogle.com This classification presents significant challenges for oral formulation development. The low solubility of the crystalline form can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for drug absorption. Compounding this issue is its low permeability, meaning that even the portion of the drug that does dissolve does not efficiently cross the intestinal wall into the bloodstream. fda.gov For fidaxomicin, which acts locally in the gastrointestinal tract, low systemic absorption is a desirable characteristic. fda.gov However, ensuring sufficient dissolution to achieve therapeutic concentrations at the site of action remains a primary formulation goal. google.com
| BCS Classification of Fidaxomicin | |
| BCS Class | IV |
| Solubility | Low |
| Permeability | Low |
| Primary Formulation Challenge | Achieving adequate dissolution in the GI tract for local action. |
Given its BCS Class IV status, various formulation strategies are necessary to overcome the inherent low solubility of crystalline fidaxomicin and improve its dissolution profile. The primary goal of these strategies is to increase the concentration of the drug in solution within the gastrointestinal tract, thereby ensuring its therapeutic efficacy.
One of the most effective strategies to enhance the dissolution rate of poorly soluble crystalline drugs is to convert them into an amorphous form. nih.gov Amorphous solids lack the long-range molecular order of crystalline materials and, as a result, possess higher free energy, which typically leads to increased apparent solubility and faster dissolution. semanticscholar.org
A common technique to achieve and stabilize the amorphous state is the creation of an amorphous solid dispersion (ASD). semanticscholar.org In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix. purdue.edu This approach not only enhances solubility but also helps prevent the amorphous drug from recrystallizing back to its more stable, less soluble crystalline form. nih.gov For fidaxomicin, solid dispersions have been developed by highly dispersing the compound into an enteric-soluble or water-soluble carrier material. google.com Methods such as spray drying and solvent evaporation are used to prepare these dispersions, where fidaxomicin and a carrier polymer are co-dissolved in a suitable solvent system, which is then rapidly removed to trap the drug in an amorphous state within the polymer matrix. google.comujpronline.comresearchgate.net
The choice of co-polymers and excipients is critical in the formulation of fidaxomicin, particularly in solid dispersions. These components directly influence the physical stability of the amorphous form and the drug's release characteristics.
Polymers commonly used in solid dispersions, such as hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose phthalate (HPMCP), and polyvinylpyrrolidone (PVP), serve as stabilizing agents. google.compharmtech.com They inhibit recrystallization of the amorphous drug through several mechanisms, including increasing the glass transition temperature (Tg) of the mixture, reducing the molecular mobility of the drug, and establishing specific intermolecular interactions (e.g., hydrogen bonds) with the drug molecules. purdue.edu For example, a fidaxomicin solid dispersion has been prepared using HPMCP (HP55) as a carrier, which was dissolved along with the drug in a solvent mixture before undergoing spray drying. patsnap.com
In conventional tablet formulations, other excipients also play a role. Excipients like microcrystalline cellulose and sodium starch glycollate are included to enhance the dissolution rate of the final product. nih.gov
| Component | Role in Fidaxomicin Formulation | Example(s) |
| Carrier Polymer | Stabilizes the amorphous form in solid dispersions, inhibits recrystallization. | HPMCP (HP55), HPMC |
| Solubilizing Excipient | Enhances dissolution rate in tablet formulations. | Microcrystalline Cellulose, Sodium Starch Glycollate |
Particle size engineering is a fundamental strategy for improving the dissolution rate of poorly soluble crystalline compounds. According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size of the drug substance, the total surface area exposed to the dissolution medium is increased, which can lead to a more rapid dissolution rate.
Techniques such as micronization and nanonization are employed to achieve this reduction in particle size. While specific studies detailing the application of these advanced techniques to fidaxomicin are not extensively published in the reviewed literature, the principle remains a cornerstone of pharmaceutical development for BCS Class IV compounds. The preparation of fidaxomicin crystals that are uniform in particle size is considered advantageous for sub-packaging and storage. google.com The control of particle size during the crystallization process itself is a key step in ensuring consistent dissolution performance of the final drug product.
Strategies to Enhance Apparent Solubility and Dissolution Rate of Crystalline Forms
Crystalline Form Stability in Formulation Development
The solid-state stability of an active pharmaceutical ingredient (API) is a paramount concern during formulation development. For fidaxomicin, which can exist in multiple crystalline forms (polymorphs) or as an amorphous powder, ensuring physical and chemical stability is crucial for maintaining product quality and performance over its shelf life. google.com Different crystalline forms of the same compound can exhibit different physical properties, including solubility, dissolution rate, and stability, which can impact the drug's efficacy. google.com
Research has identified several crystalline polymorphic forms of fidaxomicin, designated as Forms I, Ia, II, IIa, III, and IIIa. newdrugapprovals.org The stability of these forms, and the potential for conversion between them under different conditions of temperature, humidity, and mechanical stress, must be thoroughly evaluated during formulation. The preparation method for a specific crystal form, such as dissolving fidaxomicin in an aqueous alcohol solution followed by crystallization, aims to produce a stable form with uniform particles. google.com
Furthermore, the stability of fidaxomicin within a formulated product has been assessed. Studies on crushed DIFICID® (fidaxomicin) 200-mg tablets dispersed in common delivery vehicles like water, applesauce, or Ensure® showed that the active ingredient remains stable and recoverable. nih.govnih.gov For instance, fidaxomicin was stable for up to 2 hours when dispersed in water at room temperature and for up to 24 hours in applesauce or Ensure®. nih.gov This demonstrates that the formulated crystalline drug product is robust and does not degrade significantly when manipulated for administration, indicating good chemical stability within the formulation matrix. nih.gov
| Vehicle | Time to Maintain Stability at Room Temperature | Fidaxomicin Recovery Range |
| Water | Up to 2 hours | 95% - 108% |
| Applesauce | Up to 24 hours | 102% - 108% |
| Ensure® | Up to 24 hours | 96% - 108% |
Degradation Pathways and Mechanisms Affecting Crystalline Forms
Fidaxomicin, an 18-member macrocyclic antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis and acid-mediated degradation, which can be influenced by its solid-state form. nih.govwikipedia.orgdrugs.com The stability of crystalline fidaxomicin is a critical attribute, as degradation can impact its therapeutic efficacy.
One of the principal degradation pathways is the hydrolysis of the isobutyryl ester at the 4'' position of the rhamnose sugar moiety. fda.govnih.govasm.org This reaction yields the primary and microbiologically active metabolite, OP-1118. fda.govnih.govasm.org While OP-1118 retains antibacterial activity against Clostridioides difficile, it is notably less potent than the parent compound. drugs.comfda.gov This transformation is not dependent on cytochrome P450 (CYP) enzymes and can occur in the gastrointestinal tract. fda.govregulations.gov
Crystalline forms of fidaxomicin are also susceptible to degradation under acidic conditions. The molecule is reported to be stable in a pH range of 4 to 6, but its stability decreases at lower pH values, such as those found in gastric fluid. nih.gov Acid-catalyzed degradation can lead to the formation of various degradation products, compromising the integrity of the active pharmaceutical ingredient. nih.govsemanticscholar.org Stress testing under acidic conditions has been used to identify specific acid-dependent impurities. semanticscholar.org
The physical form of fidaxomicin plays a significant role in its stability. Certain crystalline forms exhibit greater stability than others under stress conditions like high temperature. For instance, studies on a specific crystal form, designated as Form I, have shown it to be more resistant to thermal degradation compared to previously disclosed forms. google.com As shown in the table below, after 30 days at 40°C, Form I showed minimal degradation, whereas a product from prior art exhibited the formation of new degradation peaks. google.com
Table 1: Comparative Stability of Fidaxomicin Crystalline Forms at 40°C
| Time (days) | Purity of Form I (%) | Purity of Prior Art Product (%) |
|---|---|---|
| 0 | 99.8 | 99.8 |
| 10 | 99.8 | 99.6 |
| 30 | 99.7 | 99.2 (with new impurity peaks) |
Data sourced from patent CN103880904A. google.com
Stabilization Strategies for Crystalline Fidaxomicin
Several strategies have been developed to enhance the stability of fidaxomicin in pharmaceutical formulations. These approaches focus on both the solid-state chemistry of the drug substance and the composition of the final drug product.
A primary strategy involves the identification and selection of a stable crystalline polymorph. Research has led to the discovery of specific crystal forms, such as Form I, which demonstrate superior thermal stability and resistance to degradation compared to other forms. google.com The preparation of a crystalline form that is uniform in particle size and stable in its crystal structure is advantageous for storage and packaging. google.com
Formulation-based strategies also play a crucial role. One approach is the creation of solid dispersions, where fidaxomicin is highly dispersed into an enteric-soluble or water-soluble carrier material. patsnap.com This not only improves the dissolution rate but can also enhance stability by protecting the drug molecule from environmental factors that promote degradation. patsnap.comgoogle.com
Another stabilization technique involves controlling the manufacturing process, such as wet granulation. By optimizing parameters like the amount of water added, stirring speed, and granulation time, a stable composition can be achieved that shows less increase in related substances over time, even without the addition of antioxidants. google.com Additionally, studies on crushed fidaxomicin tablets have shown that the drug is stable for at least 2 hours when dispersed in water and for up to 24 hours in vehicles like applesauce or Ensure®, providing a stable means for alternative administration. nih.govnih.gov
Chemical modification of the fidaxomicin molecule represents a more advanced stabilization strategy. To combat acid lability, researchers have synthesized an S-glycosidic analogue (S-Fdx), where the acid-sensitive O-glycosidic bond is replaced with a more robust S-glycosidic bond. This single-atom exchange significantly enhances the molecule's stability under acidic conditions without compromising its antibacterial activity. nih.gov
Influence of Crystallinity on Biopharmaceutical Performance
Fidaxomicin is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low permeability. fda.govgoogle.com For such a locally acting drug, where high concentrations in the gastrointestinal tract are desired, the dissolution of the crystalline form is a rate-limiting step for its therapeutic action.
Impact of Different Crystalline Forms on Dissolution Profiles
The solid-state form of an active pharmaceutical ingredient, including its crystallinity and polymorphism, can have a profound impact on its dissolution rate. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities and dissolution profiles due to variations in their internal crystal lattice.
While specific comparative dissolution data between fidaxomicin polymorphs is not extensively published in peer-reviewed literature, the principle is well-established in pharmaceutical sciences. For poorly soluble drugs, a metastable or amorphous form will generally exhibit a faster dissolution rate than a more stable crystalline form.
Formulation strategies significantly influence the dissolution of fidaxomicin. The use of solid dispersions, where fidaxomicin is molecularly dispersed in a polymer matrix, has been shown to dramatically enhance the dissolution rate compared to conventional tablets. patsnap.com This is because the drug is released from the carrier in a higher energy, more soluble state. The table below illustrates the significant improvement in dissolution for fidaxomicin solid dispersions compared to a commercially available tablet in a pH 6.8 buffer.
Table 2: Comparative Dissolution Profiles of Fidaxomicin Formulations at pH 6.8
| Time (minutes) | Commercially Available Tablet (% Dissolved) | Solid Dispersion Example 1 (% Dissolved) | Solid Dispersion Example 3 (% Dissolved) |
|---|---|---|---|
| 5 | ~5 | ~40 | ~45 |
| 15 | ~10 | ~65 | ~70 |
| 30 | ~15 | ~80 | ~85 |
| 45 | ~18 | ~85 | ~90 |
| 60 | ~20 | ~88 | ~92 |
Data interpreted from graphical representations in patent CN104546666A.
Furthermore, FDA reviews have highlighted that manufacturing processes, such as granulation, can affect the dissolution profiles of fidaxomicin products. Batches manufactured under insufficient granulation conditions showed different dissolution profiles compared to those from target granulation conditions, underscoring the sensitivity of biopharmaceutical performance to manufacturing variables. fda.gov
Relationship between Crystal Lattice Energy and Dissolution
The dissolution of a crystalline solid is an energy-dependent process. It involves breaking the intermolecular bonds that hold the molecules together in the crystal lattice and then solvating the individual molecules. The energy required to overcome these intermolecular forces in the crystal is known as the crystal lattice energy. khanacademy.org
A higher crystal lattice energy implies stronger intermolecular interactions within the crystal, making it more difficult for solvent molecules to break the lattice apart. lumenlearning.comlibretexts.org Consequently, for different polymorphs of the same drug, the form with the higher lattice energy will generally exhibit lower solubility and a slower dissolution rate. libretexts.org
While specific crystal lattice energy values for different fidaxomicin polymorphs are not publicly available, this principle is a fundamental consideration in pharmaceutical development. The selection of a crystalline form for development often involves a trade-off between thermodynamic stability (lower energy, less soluble) and biopharmaceutical performance (higher energy, more soluble). The goal is to find a form that is stable enough for a viable shelf-life while having dissolution characteristics suitable for therapeutic efficacy. fda.gov
Role of Particle Morphology and Crystallinity in Biopharmaceutical Considerations
Beyond the internal crystal structure (polymorphism), the external characteristics of the drug particles, such as size, shape, and surface area—collectively known as particle morphology—are critical determinants of dissolution and, therefore, biopharmaceutical performance. researchgate.netpharmaceuticalonline.comwindows.net
For a poorly soluble drug like fidaxomicin, reducing the particle size increases the specific surface area available for interaction with the dissolution medium. researchgate.net According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. Therefore, manufacturing processes like milling and micronization, which control particle size, are critical for ensuring consistent dissolution behavior. The preparation of fidaxomicin crystals with a uniform particle size is considered advantageous for formulation. google.com
Particle shape also influences dissolution. For instance, spherical particles may pack differently and have different flow properties compared to needle-shaped or plate-like crystals, which can affect tablet manufacturing and disintegration. researchgate.netnih.gov The morphology of particles can change during the dissolution process itself, which can further complicate the release kinetics. pharmaceuticalonline.comwindows.net
The degree of crystallinity is another important factor. A material that is fully crystalline will typically dissolve more slowly than a partially amorphous or fully amorphous version of the same material. The amorphous form lacks the long-range molecular order of a crystal, meaning less energy is required to liberate a molecule from the solid state, resulting in higher apparent solubility and faster dissolution. mdpi.com Therefore, controlling and monitoring the degree of crystallinity during manufacturing and storage is essential to ensure consistent product performance.
Advanced Analytical Methodologies for Fidaxomicin Crystalline Characterization
Structural Elucidation Techniques for Crystalline Forms
The definitive identification and structural analysis of fidaxomicin's crystalline forms rely on a suite of sophisticated analytical methods that probe the three-dimensional arrangement of molecules within the crystal lattice.
Powder X-Ray Diffraction (XRPD) is an indispensable, non-destructive technique for the characterization of crystalline solids. particle.dk It serves as a fundamental method for distinguishing between different polymorphic forms, as each unique crystal structure produces a characteristic diffraction pattern. rigaku.com This pattern, a fingerprint of the crystalline lattice, arises from the constructive interference of X-rays scattered by the ordered arrangement of atoms.
For fidaxomicin (B1672665), several crystalline forms have been identified and characterized by their unique XRPD patterns, which are defined by the positions (in degrees 2θ) and relative intensities of the diffraction peaks. google.comgoogle.comgoogle.com The presence of different crystal forms is a known property of some compounds, where a single molecule can give rise to a variety of polymorphs with distinct crystal structures and physico-chemical properties. google.com For instance, research has identified monoclinic and triclinic phases of fidaxomicin, which arise from different crystallization procedures. mdpi.com Furthermore, patents have disclosed additional polymorphic forms, designated as Forms I, IV, V, and VI, each with a distinct set of characteristic peaks. google.comgoogle.com
The assessment of polymorphic purity is another critical application of XRPD. The presence of an undesired polymorph as an impurity can be detected by the appearance of its characteristic peaks in the diffraction pattern of the primary form. The technique's sensitivity allows for the detection of small changes in crystal structure, making it essential for quality control throughout the manufacturing process. particle.dk
Below is a summary of the characteristic XRPD peaks for various reported crystalline forms of fidaxomicin.
| Crystalline Form | Characteristic XRPD Peaks (2θ ±0.2°) |
|---|---|
| Form I | 4.22, 7.60, 8.17, 9.51, 10.07, 11.07, 11.51, 12.85, 13.28, 15.47, 16.24, 18.55, 19.78, 20.15, 20.80, 21.47 google.com |
| Form IV | 7.29, 8.07, 15.21, 16.23, 22.10, 23.03 google.com |
| Form V | 7.40, 8.23, 10.48, 15.73, 21.05 google.com |
| Form VI | 9.82, 15.66, 18.83, 21.85 google.com |
| Unnamed Form | 3.324, 7.745, 9.989, 11.607, 13.954, 14.475, 15.355, 15.855, 18.800, 19.999, 20.321, 22.245, 23.104, 24.028, 24.446 google.com |
While XRPD is excellent for identifying known polymorphs and assessing purity, single-crystal X-ray analysis is the most powerful method for determining the precise three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires a single, high-quality crystal, which, when irradiated with X-rays, produces a diffraction pattern that can be mathematically resolved into a detailed map of electron density, revealing the exact position of each atom in the crystal.
A comparative single-crystal X-ray analysis of two commercial samples, identified as tiacumicin B and lipiarmycin A3, unambiguously demonstrated that they are the same compound, now known as fidaxomicin. mdpi.com This study was crucial in confirming the previously assigned chemical structure and its absolute configuration. mdpi.com
| Parameter | Monoclinic Form | Triclinic Form |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Key Intermolecular Bonds | Hydrogen (O-H···O), Halogen (C-Cl···O) mdpi.com | Hydrogen (O-H···O), Halogen (C-Cl···O) mdpi.com |
| Molecular Arrangement | Chains of molecules joined head-to-tail. mdpi.com | Chains of molecules joined head-to-tail. mdpi.com |
Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a high-resolution technique that provides detailed information about the local chemical environment of atoms in solid materials. nih.govmdpi.com Unlike diffraction methods that rely on long-range crystalline order, SS-NMR probes short-range atomic interactions, making it exceptionally useful for characterizing both crystalline and amorphous materials. mdpi.com
For polymorphic characterization, SS-NMR is highly sensitive to subtle differences in molecular conformation and packing. Nuclei in different crystalline environments will experience different local magnetic fields, resulting in distinct chemical shifts in the SS-NMR spectrum. researchgate.net A single molecule can produce multiple distinct peaks in a ¹³C SS-NMR spectrum if there are multiple, non-equivalent molecules in the crystallographic unit cell. This phenomenon provides a direct way to distinguish between polymorphs.
Although specific SS-NMR studies on fidaxomicin are not widely published, the technique's application would be invaluable. Given the existence of monoclinic and triclinic forms with different crystal packing, SS-NMR could probe the local environment of specific carbon or proton nuclei, revealing differences in their chemical shifts and confirming the distinct nature of the polymorphs. mdpi.com Furthermore, SS-NMR can elucidate the dynamics and intermolecular interactions, such as hydrogen bonding, within the crystal lattice, providing a deeper understanding of the factors that govern the stability of each crystalline form. mdpi.com
Spectroscopic and Thermal Analysis
Spectroscopic techniques complement diffraction methods by providing information on the vibrational properties of molecules, which are also sensitive to the solid-state environment.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum is a fingerprint of the functional groups present in the molecule. In the context of polymorphism, the vibrational modes of a molecule can be influenced by its solid-state environment. Differences in intermolecular interactions, particularly hydrogen bonding, between polymorphs can lead to observable shifts in the position and shape of absorption bands. researchgate.net
For fidaxomicin, different crystalline forms are expected to exhibit unique FTIR spectra. For example, a patent for a specific crystalline form of fidaxomicin (designated Form I) notes that its infrared data shows obvious differences from other forms, highlighting characteristic bands. google.com
| Crystalline Form | Characteristic FTIR Bands (cm⁻¹) |
|---|---|
| Form I | 1736, 1696, 1161, 797 google.com |
These differences arise because the strength and nature of intermolecular forces in each polymorph are distinct, affecting the vibrational energies of the molecule's functional groups. Therefore, FTIR serves as a valuable and rapid tool for polymorph screening and identification.
Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FTIR is based on absorption, Raman is a scattering phenomenon, and the selection rules for which vibrations are active differ between the two techniques.
A key advantage of Raman spectroscopy in polymorph analysis is its high sensitivity to lattice vibrations (phonons), which typically occur in the low-frequency (low-wavenumber) region of the spectrum (below 400 cm⁻¹). jascoinc.com These vibrations involve the collective motion of molecules within the crystal lattice and are directly related to the crystal packing and symmetry. Since different polymorphs have different lattice structures, their low-frequency Raman spectra are often significantly different and can serve as a highly specific fingerprint for each form. jascoinc.com
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the phase transitions of fidaxomicin crystalline, such as melting, crystallization, and solid-solid transitions. purdue.edu By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides critical information about the thermodynamic properties of different polymorphic and solvated forms. purdue.edu
The analysis of fidaxomicin by DSC reveals distinct thermal events that are characteristic of specific crystal forms. For instance, a particular crystalline form of fidaxomicin, designated as Form Z1, exhibits a DSC thermogram with an endothermic peak between 127-130°C, followed by a melting onset at approximately 164°C. purdue.edu Another distinct crystal form, referred to as Form I, shows a unique thermal profile in its DSC thermogram. nih.gov The melting point for another described crystal form was determined to be 153.7°C. inhalationmag.com
These variations in thermal behavior are indicative of differences in the crystal lattice, including the arrangement of molecules and the presence of solvates. The data obtained from DSC are vital for identifying and differentiating between polymorphs, which may possess different physical properties.
Table 1: DSC Thermal Events for Selected this compound Forms
| Crystalline Form | Observed Thermal Event | Temperature Range (°C) |
|---|---|---|
| Form Z1 | Endothermic Peak | 127-130 |
| Form Z1 | Melting Onset | ~164 |
Note: Data compiled from patent literature and research articles. The specific conditions of the DSC analysis can influence the observed temperatures.
Thermogravimetric Analysis (TGA) for Solvate Characterization
Thermogravimetric Analysis (TGA) is an essential technique for characterizing solvated and hydrated forms of fidaxomicin. google.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. google.com This analysis is particularly useful for quantifying the amount of volatile substances, such as water or residual solvents, within the crystal structure. google.commdpi.com
When a fidaxomicin solvate is heated, the TGA instrument detects a mass loss at the temperature where the solvent is released from the crystal lattice, a process known as desolvation. google.com The resulting TGA curve, which plots mass percentage against temperature, provides a quantitative measure of the solvent content. For example, the TGA thermogram for Fidaxomicin Form I indicates its thermal stability and desolvation profile. nih.gov Similarly, the analysis of Form Z1 includes a characteristic TGA thermogram that helps define its solvated state. purdue.edu
The combination of TGA with DSC is powerful; while TGA quantifies the solvent loss, DSC measures the energetic changes associated with this process, providing a more complete picture of the solvate's thermal behavior. google.com This information is critical for understanding the stability of different crystalline forms under various temperature and humidity conditions.
Microscopic and Particle Characterization
Microscopic and particle analysis techniques are employed to determine the physical attributes of this compound, including crystal shape, surface features, and particle size distribution. These properties significantly influence bulk powder characteristics such as flowability and dissolution rate.
Optical Microscopy for Crystal Morphology
Optical microscopy is a direct visualization technique used to assess the crystal morphology, or "habit," of fidaxomicin. The characteristic shape of a crystal is a consequence of its internal lattice structure and the conditions under which it was formed. Fidaxomicin has been observed to crystallize in several habits, commonly appearing as white needles or flakes. azom.com One study described a light yellow crystal used for X-ray analysis measuring 0.40 × 0.14 × 0.10 mm. azom.com
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Size
Scanning Electron Microscopy (SEM) offers significantly higher magnification and resolution than optical microscopy, making it an invaluable tool for examining the fine details of fidaxomicin crystals. researchgate.net SEM directs a focused beam of electrons onto the sample, generating signals that reveal information about the surface topography, composition, and morphology. google.com
Due to its large depth of field, SEM produces images with a distinct three-dimensional appearance, clearly visualizing the shape of individual fidaxomicin particles, whether they are needle-like or flake-like. google.com This high-resolution imaging is capable of revealing intricate surface features such as texture, roughness, and the presence of any surface defects or agglomeration of smaller particles. researchgate.net This level of detail is crucial for understanding the surface properties that can affect the manufacturing process and product performance.
Particle Size Distribution Analysis
The particle size distribution (PSD) of a crystalline powder is a critical quality attribute in pharmaceutical manufacturing. It is typically determined using laser diffraction, a technique that measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. google.com
The PSD is often reported using statistical parameters derived from the cumulative distribution, such as the D-values (e.g., D10, D50, and D90), which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively. nih.gov The D50 value, also known as the mass-median-diameter, indicates the central point of the distribution. nih.gov A narrow PSD, where the D10, D50, and D90 values are relatively close, is often desirable as it indicates a more uniform particle size, which can lead to better process control and product consistency. nih.gov This analysis is fundamental for controlling the properties of this compound powder.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating fidaxomicin at a molecular level, offering insights that complement experimental data. These approaches are used to predict crystal structures, understand intermolecular interactions, and model the binding of fidaxomicin to its biological target.
One major application of computational modeling for fidaxomicin is in understanding its interaction with its target, the bacterial RNA polymerase (RNAP). researchgate.netfda.gov Using techniques like multitemplate homology modeling and molecular docking, researchers have predicted the binding mode of fidaxomicin to the RNAP of pathogens like Clostridioides difficile and M. tuberculosis. azom.comacs.org These models, often visualized with software such as Schrödinger Maestro, help identify the key amino acid residues that form hydrogen bonds and other interactions with the fidaxomicin molecule, explaining its mechanism of action and the basis for potential drug resistance. researchgate.net
Computational methods are also vital in the field of solid-state chemistry for predicting crystallography. As fidaxomicin is known to exist in multiple polymorphic and solvated forms, computational approaches can be used to predict possible crystal packing arrangements. Techniques such as Molecular Electrostatic Potential (MEP) calculations and Density Functional Theory (DFT) help in understanding the intermolecular forces that govern the self-assembly of fidaxomicin molecules into a crystal lattice. These predictive models can guide experimental polymorph screening, potentially accelerating the discovery of new and more stable crystalline forms.
Molecular Dynamics Simulations and Crystal Structure Prediction
The existence of multiple crystalline forms, or polymorphs, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physicochemical properties, including stability, solubility, and bioavailability. fda.gov For fidaxomicin, a number of crystalline forms have been identified, including Forms I, Ia, II, IIa, III, IIIa, IV, V, VI, Z, Z1, C, A, and B. google.com Computational approaches such as crystal structure prediction (CSP) and molecular dynamics (MD) simulations are instrumental in understanding and predicting this polymorphic landscape. google.comresearchgate.net
Crystal Structure Prediction (CSP):
CSP is a computational technique used to generate and rank the stability of possible crystal packing arrangements for a given molecule. researchgate.netmdpi.com This methodology is particularly valuable in the early stages of drug development to identify potential polymorphs and guide experimental screening. researchgate.netchemrxiv.org The general workflow of a CSP study for a molecule like fidaxomicin would involve:
Conformational Analysis: Identifying the low-energy conformations of the flexible fidaxomicin molecule.
Crystal Packing Generation: Using specialized algorithms to generate a multitude of hypothetical crystal structures for each conformer across various common space groups.
Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and calculating their lattice energies using force fields or more accurate quantum mechanical methods. mdpi.comrsc.org The structures are then ranked based on their predicted stability.
While specific CSP studies on fidaxomicin are not extensively reported in the public domain, the principles of CSP are broadly applicable. nih.gov For a large and flexible molecule like fidaxomicin, a thorough CSP study would be computationally intensive but could provide invaluable data on the likely number of accessible polymorphs and their relative stabilities.
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic perspective on the crystalline state, offering insights into the stability and behavior of crystal lattices at the atomic level over time. nih.gov By simulating the motions of atoms in a crystal lattice, MD can be used to:
Assess Polymorph Stability: MD simulations can be employed to evaluate the thermodynamic stability of different fidaxomicin polymorphs at various temperatures and pressures. By observing whether a crystal lattice remains stable or undergoes a phase transformation during the simulation, researchers can infer the relative stability of the polymorphs under different conditions.
Investigate Amorphous Forms: MD can also be used to simulate the behavior of amorphous fidaxomicin, providing insights into its stability and tendency to crystallize over time.
Understand Solvent Effects: The influence of different solvents on the crystallization and stability of specific polymorphs can be investigated by including solvent molecules in the simulation box.
Table 1: Hypothetical Application of Computational Methods for Fidaxomicin Polymorphs
| Computational Method | Application to this compound |
|---|---|
| Crystal Structure Prediction (CSP) | Prediction of the crystal packing and relative stability of fidaxomicin polymorphs. researchgate.netmdpi.com |
Docking Studies for Structure-Function Relationships of Crystal Forms
The therapeutic efficacy of a crystalline drug is intrinsically linked to its molecular structure and how it interacts with its biological target. sciencedaily.com In the case of fidaxomicin, the target is the bacterial RNA polymerase. nih.gov Docking studies are computational simulations that predict the preferred orientation of a ligand (fidaxomicin) when it binds to a receptor (RNA polymerase) to form a stable complex. nih.gov These studies are crucial for understanding the structure-activity relationship (SAR) of fidaxomicin.
Connecting Crystal Form to Biological Function:
The link between the crystalline form and biological activity is often indirect and related to the physicochemical properties that different polymorphs exhibit. For instance:
Dissolution Rate: Different polymorphs can have significantly different dissolution rates. researchgate.net A more rapidly dissolving form would lead to a higher local concentration of the drug at the site of action, which could enhance its antibacterial effect. The dissolution of fidaxomicin is a critical factor given its local action in the gastrointestinal tract. fda.govfda.gov
Bioavailability: For systemic applications, the bioavailability of a drug is paramount. The solubility and dissolution rate of different polymorphs can directly impact how much of the drug is absorbed into the bloodstream. researchgate.net Although fidaxomicin has low systemic absorption, this property is still influenced by its solid-state form. fda.gov
Stability: The thermodynamic stability of a polymorph is crucial for the shelf-life and consistency of a pharmaceutical product. fda.gov An unstable form might convert to a less active or less soluble form over time.
Hypothetical Docking Study Comparison:
A comparative docking study of different fidaxomicin polymorphs would hypothetically involve:
Obtaining Conformers: Extracting the molecular conformation of fidaxomicin from the crystal structures of different polymorphs.
Docking Simulations: Docking each of these conformers into the binding site of bacterial RNA polymerase.
Binding Energy Calculation: Calculating and comparing the binding energies for each conformer. A lower binding energy generally indicates a more favorable interaction.
Interaction Analysis: Analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between each conformer and the amino acid residues of the binding site.
Such a study could reveal if certain crystalline forms hold the fidaxomicin molecule in a conformation that is closer to the bioactive conformation, potentially requiring less conformational rearrangement upon binding and thus exhibiting a more favorable binding free energy.
Table 2: Potential Influence of this compound Form on Function
| Crystalline Property | Potential Impact on Function |
|---|---|
| Dissolution Rate | Faster dissolving polymorphs could lead to higher local drug concentrations and potentially enhanced antibacterial activity. researchgate.net |
| Conformational Energy | The energy required for fidaxomicin to transition from its crystal lattice conformation to the bioactive conformation in the binding site could vary between polymorphs. |
Innovations in Fidaxomicin Crystalline Form Development and Future Research Directions
Design and Synthesis of Next-Generation Fidaxomicin (B1672665) Derivatives
The quest for enhanced fidaxomicin derivatives has largely focused on semisynthetic modifications of the natural product. These efforts are guided by an increasing understanding of its structure-activity relationships (SAR) and its interaction with its molecular target, the bacterial RNA polymerase (RNAP).
Structure-Based Design for Improved Potency and Pharmacokinetic Properties
Recent breakthroughs in structural biology, particularly the cryo-electron microscopy (cryo-EM) structures of fidaxomicin bound to bacterial RNAP, have provided a detailed roadmap for the rational design of new analogs. These structures have revealed that fidaxomicin binds to the "switch region" of RNAP, effectively locking the enzyme in an open conformation and preventing the initiation of transcription. sailife.comsdu.dk
This structural insight has enabled researchers to identify regions of the fidaxomicin molecule that can be modified without disrupting its binding to RNAP. For instance, the dichlorohomoorsellinic acid moiety has been identified as a promising site for modification to improve properties like water solubility, which is a significant limitation for systemic applications. mdpi.com By introducing various substituents at this position, researchers aim to enhance the pharmacokinetic profile of fidaxomicin, potentially expanding its use beyond CDI to treat other serious Gram-positive infections.
Semisynthetic Analog Development
Leveraging the insights from structure-based design, numerous semisynthetic analogs of fidaxomicin have been synthesized and evaluated. A key objective of these efforts has been to improve the aqueous solubility of fidaxomicin to enable its use in systemic infections. Researchers have successfully synthesized derivatives with significantly increased solubility while largely retaining the potent anti-C. difficile activity. mdpi.com
One promising approach has been the creation of hybrid antibiotics. By covalently linking fidaxomicin with other antimicrobial agents, such as rifampicin (B610482) or ciprofloxacin, researchers have developed novel compounds with broadened activity spectra. mdpi.com For example, a fidaxomicin-rifampicin hybrid has demonstrated improved activity against various bacterial strains, including some that are resistant to rifampicin alone. mdpi.com
Modifications to the sugar moieties of fidaxomicin, the noviose and the rhamnose, have also been explored. Site-selective catalysis has been employed to introduce a variety of functional groups, leading to the generation of novel analogs with promising antibacterial activities against both C. difficile and Mycobacterium tuberculosis.
Advanced Crystallization and Manufacturing Processes
The physical properties of an active pharmaceutical ingredient (API), such as its crystalline form (polymorphism), particle size, and morphology, are critical determinants of its stability, solubility, and bioavailability. Consequently, the control of crystallization processes is of paramount importance in pharmaceutical manufacturing.
Process Analytical Technology (PAT) for Polymorph Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. europeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com In the context of fidaxomicin crystallization, PAT tools can be invaluable for ensuring the consistent production of the desired crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's properties. mdpi.com
Various in-situ monitoring techniques, such as Raman and near-infrared (NIR) spectroscopy, can be employed to track the polymorphic form in real-time during crystallization. europeanpharmaceuticalreview.com This allows for precise control over process parameters like temperature, solvent composition, and supersaturation to steer the crystallization towards the desired polymorph and prevent the formation of less stable or undesirable forms. While specific applications of PAT to fidaxomicin crystallization are not extensively reported in publicly available literature, the principles and technologies are broadly applicable to complex molecules like fidaxomicin. The use of PAT can lead to a more robust and reproducible manufacturing process, ensuring consistent product quality. sdu.dknih.gov
Continuous Crystallization Techniques
Continuous manufacturing, including continuous crystallization, is gaining traction in the pharmaceutical industry due to its potential for improved efficiency, consistency, and quality. nih.gov Continuous crystallization offers several advantages over traditional batch processes, including smaller equipment footprint, better process control, and more consistent product characteristics. digitellinc.comgoogle.com
For a molecule like fidaxomicin, continuous crystallization could offer a means to achieve tighter control over particle size distribution and polymorphism. Techniques such as continuous stirred-tank crystallizers (CSTRs) or tubular crystallizers could be implemented. nih.gov The application of continuous crystallization to the production of complex antibiotics is an active area of research. For instance, models for the continuous reactive crystallization of β-lactam antibiotics have been developed to optimize production. researchgate.netwhiterose.ac.uk While specific reports on the continuous crystallization of fidaxomicin are limited, the general advancements in this field suggest a promising future for its application to macrocyclic antibiotics.
Expanding Understanding of Molecular Mechanisms
A deeper understanding of the molecular mechanisms of action and resistance is crucial for the development of next-generation fidaxomicin derivatives and for sustaining its clinical efficacy.
Fidaxomicin exerts its bactericidal effect by inhibiting the initiation of transcription in bacteria. sailife.comgoogle.com It specifically targets the bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for transcribing DNA into RNA. sailife.com Cryo-EM studies have revealed that fidaxomicin binds to a site on the RNAP that is distinct from that of other RNAP inhibitors like rifamycins. sdu.dk This unique binding site is located at the base of the RNAP "clamp" and involves interactions with the switch regions of the enzyme. nih.gov By binding to this site, fidaxomicin traps the clamp in an open conformation, preventing it from closing onto the DNA template, thereby halting the initiation of transcription. sdu.dknih.gov This mechanism of action explains the lack of cross-resistance between fidaxomicin and rifamycins. sdu.dk
High-Resolution Structural Studies of RNAP-Fidaxomicin Complexes
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, near-atomic resolution insights into the interaction between fidaxomicin and its target, the bacterial RNA polymerase (RNAP). nih.govelsevierpure.com These studies have been pivotal in elucidating the precise mechanism of inhibition.
Cryo-EM structures of RNAP from both Mycobacterium tuberculosis and Clostridioides difficile in complex with fidaxomicin reveal that the antibiotic binds to a highly conserved region of the RNAP holoenzyme. elsevierpure.comnih.govmdpi.com Specifically, fidaxomicin wedges itself into a hinge region between the β and β' subunits of the enzyme. oup.com This binding site is distinct from that of other RNAP inhibitors like rifampicin, which explains the lack of cross-resistance. researchgate.net
The binding of fidaxomicin induces and stabilizes an "open-clamp" conformation of the RNAP. mdpi.comresearchgate.net The RNAP clamp is a mobile element that must close around the DNA template to form a stable transcription initiation complex. nih.gov By physically jamming this hinge, fidaxomicin acts like a doorstop, preventing the clamp from closing and securely gripping the DNA. oup.comnih.govnih.gov This trapping of the open-clamp state effectively halts the initiation of transcription, as the enzyme cannot properly engage with promoter DNA to begin synthesizing RNA. mdpi.comresearchgate.netresearcher.life This inhibition of the initial step of transcription ultimately leads to bacterial cell death, conferring fidaxomicin's bactericidal activity. karger.com
High-resolution studies have identified key amino acid residues within the RNAP subunits that are critical for fidaxomicin binding. researcher.life These interactions involve hydrogen bonds, salt bridges, and hydrophobic contacts, creating a stable drug-target complex. researcher.life For instance, in C. difficile RNAP, specific residues in the β clamp, β' switch region 2 (SW2), β switch region 3 (SW3), and the β' zinc-binding domain (ZBD) are crucial for this interaction. researcher.life This detailed structural understanding provides a robust platform for the rational design of next-generation fidaxomicin derivatives with potentially improved properties. mdpi.com
Elucidating Nuances of Narrow-Spectrum Activity in Complex Microbiota
Fidaxomicin is distinguished by its narrow spectrum of activity, potently targeting C. difficile while having a minimal impact on the diverse commensal bacteria of the gut microbiome. nih.govkarger.comasm.org This characteristic is crucial as it helps preserve the natural colonization resistance of the gut flora, reducing the rates of infection recurrence compared to broad-spectrum antibiotics. nih.govasm.orgnih.gov
The molecular basis for this remarkable selectivity has been a subject of intense research, with structural and bioinformatic studies providing a clear explanation. nih.gov A pivotal discovery was the identification of a single amino acid residue in the β' subunit of the C. difficile RNAP that acts as a "sensitizing element" for fidaxomicin. nih.govmerckconnect.com This key residue is present in the RNAP of C. difficile and other susceptible Firmicutes but is notably absent in the RNAP of most gut commensals, such as those belonging to the Bacteroidetes and Proteobacteria phyla. nih.gov
Genetic studies have confirmed the importance of this sensitizer (B1316253) residue. When this amino acid was engineered into the RNAP of a normally non-susceptible bacterium, that bacterium became sensitive to fidaxomicin. elsevierpure.com Conversely, altering this residue in C. difficile rendered it less susceptible to the drug. elsevierpure.com This finding elegantly explains the narrow-spectrum activity at a molecular level: fidaxomicin's high-affinity binding is dependent on the presence of this specific amino acid, which is not universal across all bacterial species. nih.gov
Studies in murine models and analyses of fecal microbiota from patients have consistently demonstrated that fidaxomicin causes significantly less disruption to the gut microbiome composition compared to vancomycin (B549263). asm.orgnih.gov While both antibiotics lead to a decrease in bacterial diversity during treatment, the microbiota of fidaxomicin-treated subjects recovers more quickly and more fully. asm.org Specifically, important commensal groups like clostridial clusters XIVa and IV, and Bifidobacterium, are less affected by fidaxomicin. This preservation of the gut microbiota is directly linked to a lower risk of recurrent C. difficile infection.
Addressing Emerging Resistance: Fundamental Research
While fidaxomicin resistance is currently rare, the increased clinical use of the antibiotic necessitates vigilant surveillance and research into the mechanisms of resistance and strategies to mitigate its emergence.
Surveillance and Characterization of Resistance Mechanisms
The primary mechanism of resistance to fidaxomicin involves specific point mutations in the genes encoding the subunits of its target, the RNA polymerase. These mutations typically occur in the rpoB gene, which codes for the β subunit, or the rpoC gene, which codes for the β' subunit. mdpi.com
Surveillance studies and laboratory experiments have identified several key mutations that confer reduced susceptibility. nih.gov A frequently observed mutation occurs at position Val1143 of the β subunit (RpoB), with substitutions such as Val1143Asp, Val1143Gly, and Val1143Phe leading to increased minimum inhibitory concentrations (MICs). The V1143D mutation, in particular, has been associated with a markedly high level of resistance. Other identified mutations in RpoB include Gln1074Lys, and in RpoC include Gln781Arg and Asp1127Glu.
These resistance-conferring mutations are located within or near the fidaxomicin binding pocket on the RNAP. nih.gov They are thought to reduce the binding affinity of the drug to its target, thereby allowing transcription to proceed even in the presence of the antibiotic. nih.gov Systematic reviews have shown a close alignment between the locations of these mutations and the key residues involved in the fidaxomicin-RNAP interaction. nih.gov
Interestingly, studies have shown that some of these resistance mutations can come at a biological cost to the bacterium. For example, certain rpoB mutations have been associated with attenuated growth rates, reduced toxin production, and diminished virulence in animal models. This "fitness cost" may help to explain the currently low prevalence of clinical resistance, as resistant strains might be outcompeted by their susceptible counterparts in the absence of antibiotic pressure.
| Gene | Subunit | Mutation | Effect on MIC | Source |
|---|---|---|---|---|
| rpoB | β | Val1143Asp | Markedly Increased (>32-64 mg/L) | |
| rpoB | β | Val1143Gly | Increased (8-16 mg/L) | |
| rpoB | β | Val1143Phe | Increased (2 mg/L) | |
| rpoB | β | Gln1074Lys | Increased | |
| rpoC | β' | Gln781Arg | Increased | |
| rpoC | β' | Asp1127Glu | Increased |
Strategies to Mitigate Resistance Development
Mitigating the development of fidaxomicin resistance involves a multi-pronged approach that includes optimizing its use, employing alternative therapeutic strategies, and adhering to robust antibiotic stewardship principles.
One inherent mitigating factor is the fitness cost associated with resistance mutations, which may naturally limit their propagation. However, proactive strategies are essential. Novel dosing regimens for fidaxomicin are being explored, particularly for patients with multiple recurrences. Tapered and/or pulsed dosing schedules, sometimes used as a "chaser" following an initial course of another antibiotic like vancomycin, aim to maintain suppressive concentrations of the drug over a longer period, which could help prevent the outgrowth of less susceptible strains. researcher.life
A critical strategy to reduce selection pressure is the use of non-antibiotic therapies for C. difficile infection, especially for recurrent disease. nih.gov The monoclonal antibody bezlotoxumab, which targets C. difficile toxin B, can be used in conjunction with standard-of-care antibiotics to reduce recurrence rates. researchgate.net Fecal Microbiota Transplantation (FMT) and newer, orally administered microbiome-based therapeutics (e.g., SER-109, RBX2660) aim to restore a healthy gut microbiome to re-establish colonization resistance, providing a powerful alternative to repeated antibiotic courses. nih.gov
Furthermore, the development of novel therapeutic agents that target different bacterial pathways, such as spore germination or toxin production, could provide new treatment avenues and reduce reliance on RNAP inhibitors. researchgate.net Finally, comprehensive antibiotic stewardship programs that promote the judicious use of all antibiotics are fundamental. By preventing initial episodes of C. difficile through the restricted use of high-risk antibiotics (like fluoroquinolones and clindamycin), the need for fidaxomicin treatment is reduced, thereby minimizing the opportunities for resistance to emerge. researchgate.net
Patent Landscape and Intellectual Property in Crystalline Forms
The intellectual property landscape for fidaxomicin is complex, with numerous patents covering not only the molecule itself but also its various crystalline forms, known as polymorphs. Polymorphism refers to the ability of a solid material to exist in multiple crystalline structures, which can have distinct physicochemical properties, including stability, solubility, and bioavailability. Consequently, securing patents for specific, stable, and manufacturable crystalline forms is a critical aspect of pharmaceutical development.
Initial patents, such as U.S. Patent No. 7,378,508, disclosed early polymorphic forms of fidaxomicin, often designated as Form A and Form B, which could be obtained from different solvent systems like methanol/water or ethyl acetate. Subsequent research and development have led to the discovery and patenting of numerous other crystalline forms.
Patents filed by various pharmaceutical companies describe novel polymorphs (e.g., Forms I, II, III, IV, V, VI, Z, Z1, C) and provide detailed characterization data, primarily from X-ray powder diffraction (XRPD), which shows characteristic peaks at specific 2-theta angles. For example, one patent describes a "crystal form I" with specific XRPD peaks at 4.22°, 7.60°, and 8.17° (2θ), claiming improved stability over previously disclosed forms.
These patents also detail specific methods for preparing these crystalline forms, often involving controlled crystallization from particular solvent or anti-solvent systems, specific temperature cycling, and drying conditions. The goal is to develop a process that is simple, reproducible, and scalable for industrial production, yielding a crystalline form that is stable and suitable for formulation into a final drug product. The ongoing discovery and patenting of new fidaxomicin polymorphs highlight the continuous innovation in the field, aimed at optimizing the compound's properties for therapeutic use.
| Patent/Application | Designated Form | Key Characterization Data (XRPD 2θ Peaks) | Claimed Advantage |
|---|---|---|---|
| US 7,378,508 B2 | Form A / Form B | Not specified in abstract | Initial polymorphic forms |
| CN103880904A | Form I | 4.22°, 7.60°, 8.17°, 9.51°, 10.07°... | Stable, simple preparation |
| CN103275153A | (Unnamed Crystal) | 3.324°, 7.745°, 9.989°, 15.355°... | Stable process, uniform particles |
| WO 2016/024243 | Form IV, V, VI | Not specified in abstract | Novel crystalline forms |
| WO 2013/170142 A1 | Form-Z, Form-Z1, Form-C | Not specified in abstract | Novel crystalline forms |
Q & A
Basic Research Questions
Q. What is the clinical efficacy of fidaxomicin compared to vancomycin in treating Clostridioides difficile infection (CDI), and how are these outcomes methodologically assessed?
- Methodological Approach : Clinical efficacy is evaluated through randomized controlled trials (RCTs) comparing cure rates, recurrence rates, and mortality. For example, pooled analyses show fidaxomicin achieves clinical response rates of 88% versus vancomycin's 86%, with lower recurrence rates (e.g., 10–15% vs. 25–30%) due to its narrow-spectrum activity . Trials use polymerase chain reaction (PCR) for toxin B gene confirmation and track recurrence for 90 days post-treatment via hospital readmission data and symptom resolution criteria .
Q. How do treatment guidelines incorporate fidaxomicicn based on clinical trial data, and what evidence supports its prioritization in specific patient subgroups?
- Guideline Integration : The IDSA/SHEA guidelines recommend fidaxomicin as first-line therapy for both non-severe and severe CDI, supported by meta-analyses showing superior recurrence prevention in high-risk subgroups (e.g., renal impairment, inflammatory bowel disease) . Retrospective studies validate its use in patients with ≥5 risk factors for recurrence, such as prior CDI episodes or concomitant antibiotic use, using severity scoring systems (e.g., Zar score) and institutional criteria tables .
Q. What methodologies are used to evaluate the economic impact of fidaxomicin in healthcare settings?
- Economic Modeling : Cost-effectiveness analyses (CEAs) use Markov models with parameters like recurrence rates, cure rates, and mortality. Deterministic sensitivity analyses vary key inputs (e.g., recurrence probability, drug costs) to test robustness. Probabilistic sensitivity analyses (PSA) assess uncertainty, showing fidaxomicin has a 77–82% probability of being cost-effective at €20,000–45,000 per QALY threshold . Budget impact analyses quantify savings from reduced recurrences (e.g., €574–€1500 per patient) despite higher drug acquisition costs .
Advanced Research Questions
Q. How do in vitro studies model the development of fidaxomicin resistance in C. difficile, and what genetic mechanisms have been identified?
- Resistance Induction : Serial passage experiments at sub-inhibitory concentrations are used to select resistant mutants. Whole-genome sequencing of isolates reveals single-point mutations in RNA polymerase (e.g., rpoB, rpoC), the drug’s primary target. For example, fidaxomicin resistance is linked to mutations in the β-subunit of RNA polymerase, unlike vancomycin, where resistance mechanisms remain less defined .
Q. What approaches are used to assess the cost equivalence of fidaxomicin versus vancomycin when considering recurrence prevention?
- Cost-Equivalence Modeling : Scatter plots and curve-fitting analyses calculate the probability of cost equivalence by offsetting fidaxomicin’s higher drug costs against savings from prevented recurrences. Key drivers include recurrence rate (baseline: 25% for vancomycin vs. 15% for fidaxomicin) and CDI-attributable mortality. Threshold analyses identify fidaxomicin price points where cost equivalence is achievable (e.g., ~3,000 per course) .
Q. How is fidaxomicin’s chemical stability characterized, and what degradation products are observed under varying conditions?
- Stability Testing : Experimental conditions (pH, temperature) and high-performance liquid chromatography (HPLC) are used to monitor degradation. Fidaxomicin degrades under acidic conditions (pH <3) and forms aglycone derivatives via glycosidic bond cleavage. Alkaline conditions (pH >9) induce ester hydrolysis. Stability data inform formulation optimization for oral delivery .
Q. What evidence supports the potential repurposing of fidaxomicin for Mycobacterium tuberculosis infections, and how does its efficacy compare to existing treatments?
- Repurposing Studies : In vitro assays against 72 M. tuberculosis strains (including 34 multidrug-resistant) demonstrate fidaxomicin inhibits growth at lower minimum inhibitory concentrations (MICs) than rifampicin. Cryo-EM structures reveal binding to mycobacterial RNA polymerase, guiding rational drug redesign (e.g., C3″ noviose modifications) to enhance activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
